Aripiprazole Lauroxil
Description
Properties
IUPAC Name |
[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINXHAORAAYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154997 | |
| Record name | Aripiprazole lauroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.01 mg/mL | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1259305-29-7 | |
| Record name | Aripiprazole lauroxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259305-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aripiprazole lauroxil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259305297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aripiprazole lauroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[4-[4-(2,3-dichorophenyl)piperazin-1-yl] butoxy]-2-oxo-3,4-dihydro-2H-quinolin-1-yl methyl dodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIPIPRAZOLE LAUROXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B786J7A343 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
81-83 | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Pharmacokinetics of Aripiprazole Lauroxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) lauroxil is an extended-release intramuscular injectable atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] As a long-acting injectable (LAI), it offers the benefit of prolonged therapeutic drug concentrations, which can improve medication adherence in a patient population where this is a significant challenge.[3] Aripiprazole lauroxil is a prodrug of aripiprazole, meaning it is administered in an inactive form and then converted to the active drug, aripiprazole, in the body.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, including its mechanism of action, metabolic pathways, key pharmacokinetic parameters, and the experimental protocols used in its evaluation.
Mechanism of Action and Metabolic Pathway
This compound's therapeutic effect is derived from its active metabolite, aripiprazole.[4] Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][4][5] This modulation of dopaminergic and serotonergic pathways is believed to be the basis for its efficacy in treating the symptoms of schizophrenia.[4]
Following intramuscular injection, this compound undergoes a two-step conversion to aripiprazole. First, enzyme-mediated hydrolysis by esterases cleaves the lauroxil moiety to form an intermediate, N-hydroxymethyl aripiprazole.[1][6] This is followed by a rapid, non-enzymatic, water-mediated hydrolysis to yield the active aripiprazole.[6][7] Aripiprazole is then metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to its active metabolite, dehydro-aripiprazole.[1][8]
Metabolic conversion of this compound.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by a slow, sustained release of aripiprazole, leading to a long apparent terminal elimination half-life.[1] This extended-release profile allows for dosing intervals of every 4, 6, or 8 weeks, depending on the dosage strength.[9][10]
Single-Dose Pharmacokinetics of this compound NanoCrystal® Dispersion (AL NCD) for Initiation
To achieve therapeutic concentrations rapidly, an initiation regimen involving a NanoCrystal® Dispersion formulation of this compound (ARISTADA INITIO) is often used.[11]
| Parameter | Deltoid Administration | Gluteal Administration |
| Cmax (ng/mL) | 196.1 | 175.0 |
| AUC∞ (day*ng/mL) | 6591 | 6437 |
| Tmax (days) | 27 (median, range: 16-35) | Not specified |
| Half-life (t½) (days) | 14.9 - 18 | 15.2 - 18 |
| Data from a study in patients with schizophrenia or schizoaffective disorder.[11][12] |
Steady-State Pharmacokinetics of this compound
Steady-state plasma concentrations of aripiprazole are typically reached after the fourth monthly injection.[2] The various dosing regimens are designed to provide aripiprazole concentrations within a therapeutic window.[9][10]
| Dosing Regimen | Median Steady-State Aripiprazole Concentration (ng/mL) |
| 441 mg every 4 weeks | Intermediate (within therapeutic range) |
| 662 mg every 4 weeks | 183 |
| 882 mg every 4 weeks | Higher end of therapeutic range |
| 882 mg every 6 weeks | 165 |
| 1064 mg every 8 weeks | 154 |
| Data derived from population pharmacokinetic models.[13] |
Impact of Injection Site
Studies have compared the pharmacokinetics of this compound administered in the deltoid versus the gluteal muscle. While the overall exposure (AUC) is similar, the rate of absorption can differ.[11][14] For the NanoCrystal® Dispersion used for initiation, deltoid injection may result in a slightly higher peak concentration (Cmax).[11][14] For the maintenance doses, the 441 mg dose can be administered in either the deltoid or gluteal muscle, while higher doses are administered in the gluteal muscle.[11]
Experimental Protocols
The pharmacokinetic properties of this compound have been extensively characterized through a series of clinical studies, primarily utilizing population pharmacokinetic (PopPK) modeling.[7][15]
Study Design
Pharmacokinetic data has been collected from multiple clinical trials, including Phase 1 studies in healthy volunteers and larger studies in patients with schizophrenia.[7][14][15] These studies have employed various designs, including single-dose and multiple-dose evaluations, as well as comparisons of different injection sites and dosing regimens.[11][16][17]
Subject Population
Studies have included healthy adult volunteers as well as adult patients diagnosed with schizophrenia or schizoaffective disorder.[11][14] To establish tolerability, patients who have never taken aripiprazole are typically first treated with oral aripiprazole.[12]
Bioanalytical Methods
The quantification of aripiprazole and its major active metabolite, dehydro-aripiprazole, in plasma samples is crucial for pharmacokinetic analysis. The most common and robust analytical method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19] This technique offers high sensitivity and selectivity for the simultaneous determination of both analytes.[19] Sample preparation typically involves protein precipitation or liquid-liquid extraction.[18][20]
Population Pharmacokinetic (PopPK) Modeling
PopPK modeling has been a cornerstone in the development and approval of various this compound dosing regimens.[7][13][21] These models integrate data from multiple clinical studies to characterize the pharmacokinetics of the drug in a large and diverse patient population.[15] By identifying sources of variability in drug exposure, PopPK models help in optimizing dosing strategies and informing labeling recommendations.[22] Physiologically-based pharmacokinetic (PBPK) modeling has also been utilized to assess the impact of drug-drug interactions and genetic polymorphisms (e.g., CYP2D6 metabolizer status) on aripiprazole exposure.[8][22]
Pharmacokinetic study workflow for this compound.
Conclusion
This compound is a long-acting injectable antipsychotic with a well-characterized pharmacokinetic profile. Its formulation as a prodrug and its extended-release characteristics provide sustained therapeutic concentrations of aripiprazole, allowing for infrequent dosing and potentially improving treatment adherence. The comprehensive evaluation through clinical trials and advanced pharmacokinetic modeling has established a range of effective and well-tolerated dosing regimens for the management of schizophrenia in adult patients.
References
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- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
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- 5. What is the mechanism of this compound? [synapse.patsnap.com]
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- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. This compound Dosing Regimens: Understanding Dosage Strengths and Injection Intervals | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. This compound Dosing Regimens: Understanding Dosage Strengths and Injection Intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. hhs.texas.gov [hhs.texas.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics and safety of deltoid or gluteal injection of this compound NanoCrystal® Dispersion used for initiation of the long-acting antipsychotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Aripiprazole Once-Monthly 400 mg: Comparison of Pharmacokinetics, Tolerability, and Safety of Deltoid Versus Gluteal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. akjournals.com [akjournals.com]
- 19. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatography method using ultraviolet detection for the quantification of aripiprazole and dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Population Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day Initiation Regimen for the Long-Acting Antipsychotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. certara.com [certara.com]
Receptor binding profile of Aripiprazole Lauroxil's active metabolite
An In-depth Technical Guide to the Receptor Binding Profile of Aripiprazole (B633) Lauroxil's Active Metabolites
Executive Summary
Aripiprazole lauroxil is a long-acting injectable atypical antipsychotic that exerts its therapeutic effects through its active metabolites, primarily aripiprazole and, to a lesser extent, dehydro-aripiprazole. This document provides a comprehensive technical overview of the receptor binding profile of these active moieties. The pharmacological activity is characterized by a unique combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This profile contributes to its efficacy in treating schizophrenia while potentially mitigating some side effects associated with pure dopamine receptor antagonists. This guide summarizes the quantitative binding affinities (Ki), details the key receptor signaling pathways, and outlines the standard experimental protocols used to determine these properties, tailored for researchers, scientists, and drug development professionals.
Metabolic Conversion of this compound
This compound is a prodrug designed for extended release.[1] Following intramuscular injection, it undergoes a two-step conversion to become pharmacologically active. First, it is hydrolyzed by esterases to form N-hydroxymethyl-aripiprazole. This intermediate is unstable and rapidly undergoes non-enzymatic, water-mediated hydrolysis to yield aripiprazole, the primary active molecule.[2][3] Aripiprazole is then further metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to form dehydro-aripiprazole (also known as OPC-14857).[4] Dehydro-aripiprazole is also pharmacologically active, exhibiting a receptor binding profile similar to aripiprazole, and at steady state, it represents approximately 30-40% of the parent drug's exposure in plasma.[5][6]
References
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- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dehydroaripiprazole | 5-HT Receptor | TargetMol [targetmol.com]
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- 6. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Chemical Structure of Aripiprazole Lauroxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole (B633) Lauroxil is a long-acting injectable (LAI) atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2][3] As a prodrug of aripiprazole, it is designed to provide sustained therapeutic concentrations of the active moiety over an extended period, thereby improving patient adherence to treatment.[4][5][6] This technical guide provides an in-depth overview of the chemical structure and synthesis of Aripiprazole Lauroxil, including detailed experimental protocols and characterization methods.
Chemical Structure and Properties
This compound is chemically named [7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate (B1226587).[7] It is a dodecanoate ester of N-hydroxymethyl aripiprazole.[4][7][8] The molecule consists of the active drug, aripiprazole, which is covalently linked to a lauric acid tail through an N-acyloxymethyl linker.[5][9] This chemical modification renders the compound less soluble in water, allowing for its formulation as an aqueous suspension for intramuscular injection.[5]
The empirical formula of this compound is C36H51Cl2N3O4, and its molecular weight is 660.72 g/mol .[4][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C36H51Cl2N3O4 | [4][10] |
| Molecular Weight | 660.72 g/mol | [4][10] |
| Appearance | White to off-white crystalline solid | [11] |
| Melting Point | 81-83 °C | [7] |
| Solubility | <0.01 mg/mL in water | [7] |
| IUPAC Name | [7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate | [7] |
| CAS Number | 1259305-29-7 | [4] |
Synthesis of this compound
The synthesis of this compound is a two-step process that involves the formation of an N-hydroxymethyl intermediate of aripiprazole, followed by esterification with lauric acid or a reactive derivative thereof.[1][3][12][13]
Step 1: Synthesis of N-hydroxymethyl Aripiprazole
The first step involves the reaction of aripiprazole with a source of formaldehyde (B43269), such as paraformaldehyde or an aqueous formaldehyde solution, in the presence of a base.[1][12][13]
Materials:
-
Aripiprazole (or its monohydrate)
-
Paraformaldehyde
-
Potassium Carbonate
-
Deionized Water
Procedure:
-
Charge a reactor with aripiprazole (as monohydrate), paraformaldehyde, and potassium carbonate in acetone.[12]
-
Heat the mixture to 20-25°C and maintain stirring under a nitrogen atmosphere for approximately 18 hours, or until the reaction is deemed complete by monitoring the consumption of aripiprazole (e.g., via HPLC, with a target of <16% remaining).[12]
-
Cool the reaction mixture to <5°C and hold for at least 1 hour.[12]
-
Filter the resulting solid from the mixture.[12]
-
Wash the solid cake sequentially with chilled acetone and deionized water.[12]
-
Dry the solid under vacuum at 30°C for at least 16 hours to yield crude N-hydroxymethyl aripiprazole.[12]
-
For purification, the crude product can be slurried in deionized water, filtered, and dried again to obtain pure N-hydroxymethyl aripiprazole.[12]
Step 2: Esterification to form this compound
The second step is the esterification of the N-hydroxymethyl aripiprazole intermediate with lauric acid. This reaction is typically carried out using a coupling agent to activate the carboxylic acid.[1][12] Alternatively, a more reactive derivative of lauric acid, such as lauroyl chloride, can be used.[3]
Materials:
-
N-hydroxymethyl aripiprazole
-
Lauric Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
Procedure:
-
In a reactor, dissolve lauric acid and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane and stir for approximately 10 minutes.[13]
-
Add N-hydroxymethyl aripiprazole and 4-dimethylaminopyridine (DMAP) to the mixture.[13]
-
Maintain stirring at room temperature (15-25°C) for a minimum of 2 hours, monitoring the reaction progress by HPLC until the N-hydroxymethyl aripiprazole is consumed (e.g., <0.5%).[13]
-
Filter the reaction mixture to remove the N,N'-dicyclohexylurea byproduct.[12][13]
-
Add isopropanol to the residue and continue distillation.[12][13]
-
Cool the resulting mixture to 0-10°C and hold for at least 2 hours to induce crystallization.[12][13]
-
Dry the solid under vacuum at 30°C for approximately 4 hours to yield this compound.[12][13]
Analytical Characterization
The purity and identity of this compound are confirmed using various analytical techniques.
Table 2: Analytical Methods for this compound Characterization
| Technique | Purpose | Key Parameters | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile and a buffer (e.g., 0.32% KH2PO4) in a 60:40 v/v ratio. Flow Rate: 1.0 mL/min. Detection: UV at 210 nm or 254 nm. | [14][15] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification in biological matrices | Column: Agilent Eclipse XDB-CN (100 x 2.1 mm, 3.5 µm). Mobile Phase: Acetonitrile and water (75:25, v/v) with 0.1% formic acid. Flow Rate: 0.5 mL/min. Detection: Positive ion electrospray ionization (ESI+) with selected reaction monitoring (SRM). | [16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H and 13C NMR spectra are used to confirm the chemical structure. | |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Provides information on the molecular ion and fragmentation pattern to confirm the identity of the compound. | [14][16] |
Signaling Pathways and Mechanism of Action
This compound is a prodrug that is hydrolyzed in the body to release aripiprazole.[5] The pharmacological activity of this compound is therefore attributable to aripiprazole. Aripiprazole exhibits its antipsychotic effects through a combination of partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[4][8]
Caption: Metabolic conversion of this compound and its mechanism of action.
Experimental Workflows
The overall process from synthesis to characterization of this compound can be visualized as a sequential workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has outlined the synthesis and chemical structure of this compound, providing detailed experimental protocols and analytical methodologies for its preparation and characterization. The conversion of aripiprazole to its lauroxil prodrug represents a significant advancement in the long-acting injectable treatment of schizophrenia, offering the potential for improved patient outcomes through enhanced adherence. The information presented herein serves as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
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- 9. WO2019020821A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. US20200140410A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 13. LC-MS/MS method for the determination of the prodrug this compound and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. This compound | C36H51Cl2N3O4 | CID 49831411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Preclinical Pharmacology of Long-Acting Injectable Aripiprazole: A Technical Guide
Introduction
Aripiprazole (B633) is a third-generation atypical antipsychotic distinguished by a unique pharmacological profile, primarily its partial agonist activity at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1][2] This mechanism has led to its classification as a "dopamine-serotonin system stabilizer."[3] To address challenges with medication adherence in the treatment of chronic conditions like schizophrenia, long-acting injectable (LAI) formulations have been developed. These formulations provide sustained therapeutic plasma concentrations of the drug, reducing the risk of relapse.[4][5]
This technical guide focuses on the preclinical pharmacology of the two primary LAI formulations of aripiprazole:
-
Aripiprazole Monohydrate (Abilify Maintena®) : A crystalline form of aripiprazole in an aqueous suspension that is administered intramuscularly.[6][7] Its slow dissolution at the injection site allows for extended release.[7]
-
Aripiprazole Lauroxil (Aristada®) : A long-chain fatty acid ester prodrug of aripiprazole.[8][9] Following intramuscular injection, it is slowly converted via enzyme-mediated hydrolysis into the active moiety, aripiprazole.[8][9][10]
This document will detail the preclinical data concerning the mechanism of action, receptor pharmacology, pharmacokinetics, and relevant experimental methodologies for these LAI formulations, intended for researchers and professionals in drug development.
Mechanism of Action and Receptor Pharmacology
The therapeutic effects of aripiprazole are primarily mediated by its interactions with dopamine and serotonin receptors. Unlike other antipsychotics that are pure antagonists at the D2 receptor, aripiprazole's partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.[3][4]
Receptor Binding Affinity
Aripiprazole exhibits high affinity for several key receptors implicated in the pathophysiology of schizophrenia. Preclinical studies using radioligand binding assays have quantified these interactions. The data reveals a higher affinity for D2 receptors compared to 5-HT2A receptors, a profile that differs from many other second-generation antipsychotics.[11][12]
Table 1: Receptor Binding Affinities (Ki) of Aripiprazole
| Receptor Subtype | Species | Ki (nM) | Reference |
| Dopamine D2 | Human | 0.34 | [11] |
| Dopamine D3 | Rat | ~1.0 | [13] |
| Serotonin 5-HT1A | Human | 1.65 - 4.2 | [14][15] |
| Serotonin 5-HT2A | Human | 3.4 | [14] |
| Serotonin 5-HT2B | Human | 0.36 | [13] |
| Serotonin 5-HT2C | Human | 15 | [14] |
| Serotonin 5-HT7 | Human | 39 | [14] |
| Alpha-1 Adrenergic | - | Moderate Affinity | [9] |
| Histamine H1 | Human | 25.1 | [13] |
| Muscarinic Cholinergic | - | No Appreciable Affinity (>1000 nM) | [9][16] |
Signaling Pathways
Aripiprazole's "dopamine-serotonin system stabilizer" profile arises from its distinct actions at key receptors. As a partial agonist at D2 and 5-HT1A receptors, it provides a modulatory effect, while its antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics, believed to contribute to a lower risk of extrapyramidal symptoms and efficacy against negative symptoms.
Preclinical Pharmacokinetics
The primary goal of LAI formulations is to provide sustained plasma concentrations of the active drug over an extended period. The preclinical pharmacokinetics of aripiprazole monohydrate and this compound have been characterized in various animal models.
Absorption and Metabolism of this compound
This compound is a prodrug that undergoes a two-step conversion to aripiprazole. This process, initiated by esterase enzymes, is the rate-limiting step for drug release, contributing to its long-acting profile.[8][17]
Following a single intramuscular injection of this compound, aripiprazole is detectable in systemic circulation after 5 to 6 days, and release continues for approximately 36 days.[8][18]
Pharmacokinetic Parameters in Animal Models
Pharmacokinetic studies in rats and dogs are crucial for determining the dose and formulation characteristics before human trials. These studies establish the time course of drug absorption, distribution, metabolism, and elimination.
Table 2: Preclinical Pharmacokinetic Parameters of Aripiprazole LAI
| Formulation | Species | Dose | Cmax | Tmax | AUC | Clearance | Half-life (t½) | Reference |
| This compound | Rat | 5 mg/kg equiv. | - | - | - | 0.32 L/h/kg | - | [8] |
| Aripiprazole IM | Dog (Female) | 15 mg | 400 ng/mL | 24 h | 12300 ng·h/mL | - | 47 h | [19] |
Note: Data for some parameters are not available in the reviewed literature. The dog study utilized a short-acting IM formulation, providing comparative context for absorption kinetics.
Distribution and Elimination
Aripiprazole and its active metabolite, dehydro-aripiprazole, are highly bound (>99%) to serum proteins, primarily albumin.[8][10] The parent drug is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes, which are responsible for dehydrogenation, hydroxylation, and N-dealkylation.[17] Dehydro-aripiprazole is the main active metabolite and exhibits a similar affinity for D2 receptors as the parent compound.[8]
Preclinical Safety and Pharmacodynamics
Preclinical studies in animal models are used to predict the therapeutic window and potential side effects in humans. For aripiprazole, these studies have confirmed its unique pharmacodynamic profile.
-
Dopaminergic Modulation : In animal models of dopamine hyperactivity (e.g., amphetamine-induced hyperlocomotion), aripiprazole acts as an antagonist. Conversely, in models of dopamine hypoactivity, it exhibits agonist properties.[3] This supports its role as a system stabilizer.
-
Low Extrapyramidal Symptom (EPS) Potential : Unlike typical antipsychotics, aripiprazole does not induce catalepsy in rodents even at D2 receptor occupancy levels exceeding 80%, which is the typical threshold for EPS with other agents.[11][12] This is attributed to its partial agonist activity.
-
Effects on Prolactin : Aripiprazole has been shown to reduce serum prolactin levels, a consequence of its agonist activity at D2 receptors in the pituitary gland.[1][20]
Key Experimental Protocols
The following sections outline the general methodologies used in the preclinical evaluation of aripiprazole LAI.
Radioligand Receptor Binding Assay
This in vitro method is used to determine the affinity (Ki) of a drug for various receptors.
-
Objective : To quantify the binding affinity of aripiprazole to specific receptor subtypes (e.g., Dopamine D2, Serotonin 5-HT1A, 5-HT2A).
-
General Protocol :
-
Tissue/Cell Preparation : Membranes are prepared from cells expressing the recombinant human receptor of interest (e.g., CHO cells) or from specific brain regions of animals (e.g., rat striatum for D2 receptors).[21]
-
Incubation : The prepared membranes are incubated with a specific radioligand (e.g., [¹¹C]raclopride for D2 receptors) and varying concentrations of the unlabeled test drug (aripiprazole).
-
Separation : The reaction is terminated by rapid filtration to separate receptor-bound from free radioligand.
-
Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay is used to determine the agonist or antagonist properties of a drug at G-protein coupled receptors (GPCRs).
-
Objective : To measure the functional activity (e.g., partial agonism) of aripiprazole at D2 or 5-HT1A receptors.
-
General Protocol :
-
Membrane Preparation : Membranes from cells expressing the receptor of interest are prepared.
-
Incubation : Membranes are incubated with GDP, the test drug (aripiprazole), and [³⁵S]GTPγS. Agonist binding activates the G-protein, promoting the exchange of GDP for [³⁵S]GTPγS.
-
Separation & Quantification : The amount of bound [³⁵S]GTPγS is measured, typically via scintillation counting after filtration.
-
Data Analysis : A concentration-response curve is generated. Partial agonists like aripiprazole produce a submaximal response compared to a full agonist.[21] The potency (EC50) and intrinsic activity (Emax) are determined.
-
Preclinical Pharmacokinetic Study Workflow
This in vivo protocol is designed to characterize the ADME profile of an LAI formulation in an animal model.
Conclusion
The preclinical pharmacology of long-acting injectable aripiprazole formulations is well-defined, underscoring a unique mechanism of action that differentiates it from other antipsychotics. Its profile as a D2/5-HT1A partial agonist and 5-HT2A antagonist provides a stabilizing effect on key neurotransmitter systems. The LAI formulations, aripiprazole monohydrate and the prodrug this compound, leverage different physicochemical properties to achieve slow absorption from the site of injection, resulting in sustained therapeutic drug concentrations over extended periods. Preclinical pharmacokinetic and pharmacodynamic studies in animal models have been crucial in establishing the safety and efficacy profile, predicting a low liability for EPS and hyperprolactinemia, and guiding the successful clinical development of these important therapeutic options.
References
- 1. A safety evaluation of aripiprazole in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. hhs.texas.gov [hhs.texas.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. ClinPGx [clinpgx.org]
- 18. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. psychiatryonline.org [psychiatryonline.org]
- 21. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Aripiprazole Lauroxil: A Technical Deep Dive into its Formulation and Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aripiprazole (B633) lauroxil is a long-acting injectable (LAI) atypical antipsychotic designed to improve treatment adherence in patients with schizophrenia. This document provides a comprehensive technical overview of its formulation, drug delivery mechanism, pharmacokinetics, and the experimental methodologies underpinning its development. Aripiprazole lauroxil is a prodrug of aripiprazole, formulated as a crystalline suspension for intramuscular administration. The extended-release profile is achieved through a combination of its low aqueous solubility and particle size distribution, which is controlled using NanoCrystal® technology. This technology allows for different dosing intervals, ranging from monthly to every two months, providing flexibility in patient management. Upon injection, the prodrug slowly dissolves and is hydrolyzed to aripiprazole, which then exerts its therapeutic effect through partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This guide details the formulation specifics, in vitro and in vivo characterization, and the clinical data supporting its use.
Formulation and Drug Delivery System
This compound is a sterile, aqueous, extended-release injectable suspension. The core of its drug delivery system lies in its formulation as a prodrug of aripiprazole with controlled particle size.[1][2]
1.1. Prodrug Chemistry and Release Mechanism
This compound is the laurate ester of N-hydroxymethylaripiprazole.[3] Following intramuscular injection, the suspended drug particles slowly dissolve in the surrounding aqueous environment. This dissolution is the rate-limiting step for drug release. Subsequently, the dissolved this compound undergoes enzyme-mediated hydrolysis by esterases to form N-hydroxymethyl aripiprazole and lauric acid. The N-hydroxymethyl aripiprazole intermediate is then rapidly hydrolyzed in a water-mediated reaction to yield the active moiety, aripiprazole, and formaldehyde.[3]
1.2. Role of Particle Size and NanoCrystal® Technology
The extended-release profile of this compound is critically dependent on its particle size distribution. Alkermes utilizes its proprietary NanoCrystal® technology to produce distinct formulations with different particle sizes.[4]
-
Aristada®: This formulation consists of larger, micrometer-sized crystalline particles of this compound. The larger particle size leads to a slower dissolution rate, resulting in a prolonged release of aripiprazole and allowing for dosing intervals of one to two months.[4]
-
Aristada Initio®: This formulation is a nanocrystal dispersion of this compound with smaller, nanometer-sized particles.[5] The increased surface area of the smaller particles facilitates faster dissolution, leading to a more rapid achievement of therapeutic plasma concentrations of aripiprazole.[5] It is used as part of a one-day initiation regimen to quickly attain therapeutic levels, which are then maintained by the co-administered Aristada®.[5]
Quantitative Data Summary
2.1. Pharmacokinetic Parameters
The pharmacokinetic profile of aripiprazole following administration of this compound is characterized by a slow, sustained release.
| Parameter | 441 mg (monthly) | 662 mg (monthly) | 882 mg (monthly) | 882 mg (every 6 weeks) | 1064 mg (every 2 months) |
| Time to Steady State | Approx. 4th injection[6] | Approx. 4th injection | Approx. 4th injection[6] | N/A | N/A |
| Mean Terminal Half-Life | 29.2 days | N/A | 34.9 days | N/A | N/A |
Data compiled from multiple sources.[6]
2.2. Particle Size Distribution
The particle size distribution is a critical quality attribute of the formulation.
| Formulation | D10 | D50 | D90 |
| Aristada Initio® | Submicron range[7] | Submicron range[7] | Submicron range[7] |
| Aristada® | Micrometer range | Micrometer range | Micrometer range |
Specific values for D10, D50, and D90 are proprietary but are controlled within tight specifications.[7]
2.3. Clinical Efficacy in Acute Schizophrenia (12-Week Study)
The efficacy of this compound in treating acute exacerbations of schizophrenia was demonstrated in a pivotal 12-week, randomized, double-blind, placebo-controlled trial.[8]
| Treatment Group | Mean Baseline PANSS Total Score | Mean Change from Baseline at Week 12 | Placebo-Adjusted Difference (LS Mean) | p-value |
| Placebo | 94.6 | -11.7 | - | - |
| This compound 441 mg | 94.9 | -22.6 | -10.9 | <0.001 |
| This compound 882 mg | 94.7 | -23.6 | -11.9 | <0.001 |
PANSS: Positive and Negative Syndrome Scale. LS Mean: Least Squares Mean. Data from Meltzer et al., 2015.[8]
2.4. Adverse Reactions
The most common adverse reactions are summarized below.
| Adverse Reaction | This compound 441 mg (n=207) | This compound 882 mg (n=208) | Placebo (n=208) |
| Akathisia | 9% | 10% | 4% |
| Headache | 8% | 7% | 8% |
| Insomnia | 7% | 7% | 4% |
| Injection Site Pain | 4% | 5% | 2% |
Data from a 12-week, placebo-controlled study.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound. These protocols are synthesized from publicly available information and general pharmaceutical practices for long-acting injectable suspensions.
3.1. Particle Size Distribution Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the this compound suspension.
Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer 3000) with a liquid dispersion unit.
Method:
-
Sample Preparation: Aseptically withdraw a representative sample of the this compound suspension from the pre-filled syringe.
-
Dispersion: Prepare a pre-dispersion by adding a small aliquot of the suspension to a suitable dispersant (e.g., water for injection with a surfactant like Polysorbate 20) and sonicate for a specified time (e.g., 20 seconds) to ensure deagglomeration.[9]
-
Analysis: Add the pre-dispersion to the circulating liquid dispersion unit of the laser diffraction instrument until the desired obscuration level is reached.
-
Measurement: Perform multiple measurement runs (e.g., six runs of 10 seconds each) and average the results.[9]
-
Data Reporting: Report the volume-based particle size distribution, including the D10, D50, and D90 values.
3.2. In Vitro Drug Release Testing
Objective: To assess the in vitro release profile of aripiprazole from the this compound suspension.
Apparatus: USP Apparatus 2 (Paddle) with dialysis sacs or USP Apparatus 4 (Flow-Through Cell).
Method (using USP Apparatus 2 with Dialysis Sacs):
-
Dialysis Sac Preparation: Pre-soak a dialysis membrane (with an appropriate molecular weight cut-off) in the dissolution medium.
-
Sample Introduction: Accurately transfer a specified volume of the this compound suspension into the prepared dialysis sac and seal.
-
Dissolution Setup: Place the sealed dialysis sac into the dissolution vessel containing a defined volume of dissolution medium (e.g., phosphate-buffered saline with a surfactant).
-
Test Conditions: Maintain the temperature at 37°C ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).
-
Sampling: At predetermined time points, withdraw samples from the dissolution medium outside the dialysis sac. Replace the withdrawn volume with fresh medium.
-
Analysis: Analyze the samples for aripiprazole concentration using a validated HPLC method.
-
Data Reporting: Plot the cumulative percentage of drug released versus time.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Science of ARISTADA® (this compound) | HCP [aristadahcp.com]
- 5. Size matters: the importance of particle size in a newly developed injectable formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hhs.texas.gov [hhs.texas.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. fiercepharma.com [fiercepharma.com]
- 9. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on Aripiprazole Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolism and Metabolite Profiling of Aripiprazole Lauroxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo metabolic pathways, metabolite profiling, and associated experimental methodologies for aripiprazole (B633) lauroxil. Aripiprazole lauroxil (marketed as Aristada) is a long-acting injectable (LAI) atypical antipsychotic used for the treatment of schizophrenia in adults.[1][2] As a prodrug, its pharmacokinetic profile is dictated by its multi-step conversion to the active moiety, aripiprazole, and the subsequent metabolism of aripiprazole itself.[2][3]
In Vivo Bioconversion of this compound
This compound is designed for extended release following intramuscular injection. The conversion to aripiprazole is a two-step process governed by the slow dissolution of the drug crystals from the injection site.[4][5]
-
Enzymatic Hydrolysis : Following injection, this compound is hydrolyzed by esterase enzymes to form an intermediate metabolite, N-hydroxymethyl-aripiprazole, and lauric acid.[1][4]
-
Non-Enzymatic Cleavage : The N-hydroxymethyl-aripiprazole intermediate is unstable and rapidly undergoes spontaneous, water-mediated hydrolysis (non-enzymatic cleavage) to yield the active drug, aripiprazole, and formaldehyde.[1][4][6]
This slow, multi-step conversion results in the sustained release of aripiprazole, with plasma concentrations appearing in the systemic circulation 5 to 6 days after a single dose and continuing for an additional 36 days.[6][7][8]
Metabolism of Aripiprazole
Once formed, aripiprazole is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[9][10] The pharmacological activity of this compound is primarily mediated by aripiprazole and, to a lesser extent, its major active metabolite.[1]
The three primary biotransformation pathways for aripiprazole are:
-
Dehydrogenation : This pathway leads to the formation of dehydro-aripiprazole, the main active metabolite. This reaction is catalyzed by both CYP3A4 and CYP2D6 enzymes.[11][12]
-
Hydroxylation : Also mediated by CYP3A4 and CYP2D6 enzymes.[11][12]
Dehydro-aripiprazole exhibits a similar affinity for dopamine (B1211576) D2 receptors as aripiprazole and is the most significant metabolite in terms of pharmacological activity.[1][13] At steady state, dehydro-aripiprazole represents approximately 40% of the aripiprazole exposure (AUC) in plasma.[1][11][12]
Metabolite Profiling and Quantitative Data
The long-acting nature of this compound results in a distinct pharmacokinetic profile for its metabolites. While this compound concentrations are not routinely measurable in plasma, aripiprazole and dehydro-aripiprazole are the primary analytes of interest.[4] The intermediate, N-hydroxymethyl aripiprazole, is considered a minor metabolite, constituting less than 10% of the total drug-related material in the body.[4]
Table 1: Summary of Pharmacokinetic Parameters for Aripiprazole and its Major Metabolite
| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference |
| Mean Elimination Half-Life | ~75 hours | ~94 hours | [10][11][14] |
| Terminal Elimination Half-Life (post-AL injection) | 29.2 - 34.9 days* | Not specified | [1] |
| Plasma Protein Binding | >99% (primarily albumin) | >99% (primarily albumin) | [1][11][14] |
| Relative Plasma Exposure (Steady State AUC) | Predominant moiety | ~40% of aripiprazole AUC | [1][11][12] |
| Pharmacological Activity | Active | Active | [1][13] |
Note: This extended half-life reflects the slow, continuous absorption (flip-flop kinetics) from the intramuscular depot, not the intrinsic elimination rate.
Experimental Protocols
The characterization of this compound's metabolism and pharmacokinetics has been primarily achieved through clinical trials and population pharmacokinetic (PopPK) modeling.
Study Design
-
Data has been aggregated from multiple clinical studies, including Phase 1 single- and multiple-dose trials and Phase 3 efficacy trials in patients with schizophrenia.[4][8]
-
Long-term metabolic effects have been assessed in open-label extension studies lasting up to one year.[15][16]
-
These studies evaluate various dosing regimens (e.g., 441 mg, 662 mg, 882 mg) and injection intervals (e.g., monthly, every 6 weeks).[4][17]
Sample Collection and Analysis
-
Sample Matrix : Blood samples are collected to obtain plasma or serum for analysis.[4][18]
-
Analytical Method : A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of this compound, N-hydroxymethyl aripiprazole, aripiprazole, and dehydro-aripiprazole.[4] This method offers high sensitivity and specificity. The within-day variability for this assay has been reported as -3.5% to 9.3% and between-day variability from -1.5% to 6.0%.[4]
Data Analysis
-
Population Pharmacokinetic (PopPK) Modeling : Data from hundreds of patients are integrated into a PopPK model.[4][6][8] This complex modeling approach allows for the characterization of the pharmacokinetic profile, estimation of key parameters, and simulation of aripiprazole concentrations under various dosing scenarios, including missed doses or drug-drug interactions.[8][19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20160051546A1 - Crystallization process of aripiprazole derivatives in extended release formulations for treatment of schizophrenia - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of ARISTADA® (this compound) | HCP [aristadahcp.com]
- 8. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. medworksmedia.com [medworksmedia.com]
- 16. Metabolic and Endocrine Profiles During 1-Year Treatment of Outpatients with Schizophrenia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase-1 Study Comparing Pharmacokinetic and Safety Profiles of Three Different Dose Intervals of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
An In-depth Technical Guide to Aripiprazole Lauroxil's Engagement with Dopamine and Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of aripiprazole (B633) lauroxil, focusing on its intricate interactions with dopamine (B1211576) and serotonin (B10506) pathways. Aripiprazole lauroxil, a long-acting injectable atypical antipsychotic, is a prodrug of aripiprazole. Its therapeutic efficacy is attributed to the unique pharmacological profile of aripiprazole, which acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][3][4] This document synthesizes key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological and experimental workflows.
Pharmacodynamics: Receptor Binding and Occupancy
The clinical effects of aripiprazole are intrinsically linked to its binding affinities for and subsequent occupancy of key neurotransmitter receptors.
In Vitro Receptor Binding Affinity
Aripiprazole exhibits a high affinity for several dopamine and serotonin receptors, as determined by radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Dopamine D2 | [3H]Spiperone | CHO Cells | 0.34 | [5] |
| Dopamine D3 | [3H]Spiperone | CHO Cells | 0.8 | [6] |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | CHO Cells | 1.7 | [6] |
| Serotonin 5-HT2A | [3H]Ketanserin | Human Cortex | 3.4 | [6] |
| Serotonin 5-HT2B | [3H]LSD | CHO Cells | 0.36 | [6] |
| Serotonin 5-HT7 | [3H]5-CT | CHO Cells | 15 | [3] |
| Adrenergic α1A | [3H]Prazosin | Rat Cortex | 57 | [3] |
| Histamine H1 | [3H]Pyrilamine | CHO Cells | 61 | [3] |
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies have been instrumental in quantifying the in vivo occupancy of dopamine and serotonin receptors by aripiprazole at clinically relevant doses.
| Oral Aripiprazole Dose | Brain Region | Occupancy (%) | PET Radiotracer | Reference(s) |
| 0.5 mg/day | Caudate | 40-53 | [11C]raclopride | [7] |
| 1 mg/day | Caudate | 49-65 | [11C]raclopride | [7] |
| 2 mg/day | Striatum | ~75 | [11C]raclopride | [6] |
| 10 mg/day | Striatum | 85-90 | [11C]raclopride | [2][6][7][8] |
| 30 mg/day | Striatum | >90 | [11C]raclopride | [6][7] |
| Oral Aripiprazole Dose | Receptor | Brain Region | Occupancy (%) | PET Radiotracer | Reference(s) |
| 10-30 mg/day | 5-HT1A | Cortex | ~16 | [11C]WAY100635 | [2][6][8] |
| 10-30 mg/day | 5-HT2A | Cortex | 54-60 | [18F]setoperone | [2][6][8] |
Mechanism of Action and Signaling Pathways
This compound is administered as an intramuscular injection and undergoes a two-step conversion to its active form, aripiprazole.[9][10][11][12]
The therapeutic effects of aripiprazole are mediated through its unique interactions with key G-protein coupled receptors (GPCRs) in the central nervous system.
Dopamine D2 Receptor - Partial Agonism
In conditions of dopamine hyper-activity, such as the mesolimbic pathway in schizophrenia, aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with dopamine hypo-activity, like the mesocortical pathway, it acts as a functional agonist, enhancing dopaminergic activity. This stabilizing effect is central to its mechanism of action.[3]
Serotonin 5-HT1A Receptor - Partial Agonism
Aripiprazole's partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant effects, and may also play a role in mitigating the extrapyramidal side effects associated with D2 receptor antagonism.[13][14]
Serotonin 5-HT2A Receptor - Antagonism
The antagonistic activity of aripiprazole at 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal symptoms and potential benefits for negative and cognitive symptoms of schizophrenia.[3]
Effects on Neurotransmitter Levels
In vivo microdialysis studies in animal models provide insights into the effects of aripiprazole on the extracellular levels of dopamine and serotonin in different brain regions.
| Brain Region | Neurotransmitter | Effect of Aripiprazole | Reference(s) |
| Medial Prefrontal Cortex | Dopamine | Increased at low doses | [15][16] |
| Medial Prefrontal Cortex | Serotonin | No significant change | [15] |
| Striatum | Dopamine | No significant change in output; moderate increase in metabolites (DOPAC, HVA) | [9] |
| Striatum | Serotonin Metabolite (5-HIAA) | Reduced | [9] |
Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments cited in this guide.
Radioligand Binding Assay
This technique is used to determine the affinity of a drug for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cells (e.g., CHO cells) stably expressing the human receptor of interest (e.g., D2, 5-HT1A, 5-HT2A) are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and a range of concentrations of aripiprazole.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique used to measure receptor occupancy in the living brain.
Protocol Outline:
-
Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
Radiotracer Injection: A specific radiotracer (e.g., [11C]raclopride for D2 receptors) is injected intravenously.
-
Image Acquisition: Dynamic PET images are acquired over a period of time to measure the distribution and binding of the radiotracer in the brain.
-
Baseline and Post-Drug Scans: Scans are performed before and after the administration of aripiprazole to determine the baseline receptor availability and the receptor availability after drug treatment.
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images corresponding to specific brain areas (e.g., striatum, cortex). The binding potential (BP), a measure of receptor density and affinity, is calculated for each ROI.
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline scan.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol Outline:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., medial prefrontal cortex, striatum) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters and their metabolites from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected in small vials at regular intervals.
-
Drug Administration: Aripiprazole is administered to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Dialysate collection continues after drug administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentrations of dopamine, serotonin, and their metabolites.
Conclusion
This compound, through its active moiety aripiprazole, exhibits a complex and unique pharmacological profile characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is supported by extensive in vitro and in vivo data. The quantitative data on receptor binding and occupancy, coupled with insights from in vivo microdialysis studies, provide a robust framework for understanding its therapeutic effects and favorable side-effect profile. The experimental methodologies detailed herein are fundamental to the continued investigation and development of novel antipsychotic agents.
References
- 1. msudenver.edu [msudenver.edu]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Aripiprazole - Wikipedia [en.wikipedia.org]
- 7. Dopamine D2 and D3 receptor occupancy in normal humans treated with the antipsychotic drug aripiprazole (OPC 14597): a study using positron emission tomography and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aripiprazole increases dopamine but not noradrenaline and serotonin levels in the mouse prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Aripiprazole and its Lauroxil Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular pharmacology of aripiprazole (B633), a widely used atypical antipsychotic, and its long-acting injectable prodrug, aripiprazole lauroxil. This document details the molecular targets, receptor binding affinities, functional activities, and key experimental methodologies used to characterize these interactions.
Introduction: Aripiprazole and this compound
Aripiprazole is an atypical antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[1] Its mechanism of action is distinct from other atypical antipsychotics, primarily due to its partial agonist activity at dopamine (B1211576) D2 receptors.[2] this compound is a long-acting injectable prodrug of aripiprazole, designed to improve treatment adherence by providing sustained plasma concentrations of the active drug over an extended period.[3]
The Prodrug Conversion of this compound
This compound is pharmacologically inactive and requires in vivo conversion to its active form, aripiprazole. This bioconversion is a two-step enzymatic and chemical process.[4]
-
Enzymatic Hydrolysis: Following intramuscular injection, esterases cleave the lauroxil ester moiety from this compound, forming an intermediate metabolite, N-hydroxymethyl aripiprazole.[4]
-
Spontaneous Hydrolysis: The N-hydroxymethyl aripiprazole intermediate is unstable and undergoes rapid, non-enzymatic hydrolysis to yield aripiprazole and formaldehyde.[4]
This controlled-release mechanism allows for dosing intervals of several weeks to months, depending on the specific formulation.
Prodrug conversion of this compound.
Molecular Targets and Receptor Binding Profile of Aripiprazole
Aripiprazole exhibits a complex multi-receptor binding profile, with high affinity for several dopamine and serotonin (B10506) receptors. This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic efficacy and favorable side-effect profile.[5]
Receptor Binding Affinities
The binding affinity of aripiprazole for various human recombinant receptors is typically determined through in vitro competition radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor, with lower Ki values indicating higher affinity.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| D2 | 0.34 - 0.45 | [6][7] |
| D3 | 0.8 - 4.1 | [6][8] |
| D4 | 26 - 44 | [6] |
| Serotonin Receptors | ||
| 5-HT1A | 1.7 - 4.4 | [5][6] |
| 5-HT2A | 3.4 - 11 | [6][9] |
| 5-HT2B | 0.36 | [10] |
| 5-HT2C | 15 - 21 | [6][7] |
| 5-HT6 | 214 | [9] |
| 5-HT7 | 19 - 39 | [6][9] |
| Adrenergic Receptors | ||
| α1A | 25.7 - 57 | [6][10] |
| α2A | 79 | [10] |
| α2B | 103 | [10] |
| α2C | 43 | [10] |
| β1 | 141 | [6] |
| β2 | 163 | [6] |
| Histamine Receptors | ||
| H1 | 25.1 - 61 | [6][10] |
| Other | ||
| Serotonin Transporter (SERT) | 98 | [6] |
Note: Ki values can vary between studies due to different experimental conditions.
Functional Activities at Key Receptors
Beyond simple binding, the functional activity of aripiprazole at its target receptors is crucial to its mechanism of action. This is often characterized as its intrinsic activity, which describes the ability of a drug to produce a biological response upon binding to a receptor, relative to the endogenous ligand.
| Receptor | Functional Activity | Intrinsic Activity (% of full agonist) | Reference(s) |
| Dopamine D2 | Partial Agonist | ~25-50% | [11] |
| Serotonin 5-HT1A | Partial Agonist | ~57-71% | [5][12] |
| Serotonin 5-HT2A | Antagonist/Inverse Agonist | - | [3][13] |
| Serotonin 5-HT2B | Inverse Agonist | - | [1] |
| Serotonin 5-HT2C | Partial Agonist | High | [1] |
| Serotonin 5-HT7 | Antagonist | - | [1] |
Downstream Signaling Pathways
Aripiprazole's interactions with its primary molecular targets modulate several intracellular signaling cascades. Its partial agonism at D2 receptors and 5-HT1A receptors, coupled with its antagonism at 5-HT2A receptors, results in a unique "tuning" of dopaminergic and serotonergic neurotransmission.
Dopamine D2 Receptor Signaling
Aripiprazole's partial agonism at the D2 receptor, a Gi/o-coupled receptor, leads to a moderate inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels compared to the full agonism of dopamine. This is believed to contribute to its antipsychotic effects by dampening hyperdopaminergic states without causing the profound receptor blockade associated with the extrapyramidal side effects of typical antipsychotics.[14][15]
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Prodrugs and Their Active Metabolites - Creative Proteomics [creative-proteomics.com]
- 9. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 10. US20180265472A1 - Process for preparing this compound and intermediates thereof - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
Methodological & Application
Application Note: Quantification of Aripiprazole Lauroxil and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the long-acting injectable antipsychotic prodrug, aripiprazole (B633) lauroxil, and its successive metabolites—N-hydroxymethyl aripiprazole, aripiprazole, and dehydroaripiprazole—in human plasma. The method utilizes a combination of solid-phase extraction and protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. The assay demonstrates good linearity, precision, and accuracy over the respective calibration ranges, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
Aripiprazole lauroxil is a long-acting injectable N-acyloxymethyl prodrug of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia.[1][2] Upon intramuscular injection, this compound undergoes a two-step, enzyme-mediated hydrolysis to first form an intermediate, N-hydroxymethyl aripiprazole, which is then converted to the active moiety, aripiprazole.[1][2][3] Aripiprazole is further metabolized to an active metabolite, dehydroaripiprazole.[2] The slow conversion of the prodrug allows for extended dosing intervals, but also necessitates a robust analytical method to simultaneously measure the prodrug and its various metabolites to fully characterize its pharmacokinetic profile.[3][4] This document provides a detailed protocol for such a method using LC-MS/MS.
Bioconversion of this compound
Figure 1: Bioconversion pathway of this compound.
Experimental Protocol
Materials and Reagents
-
This compound, N-Hydroxymethyl Aripiprazole, Aripiprazole, Dehydroaripiprazole reference standards
-
Aripiprazole-d8 (Internal Standard)
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X)
Sample Preparation
A combined extraction strategy is employed to recover all analytes.[5]
-
For this compound, Aripiprazole, and Dehydroaripiprazole (Solid Phase Extraction):
-
To 100 µL of plasma, add the internal standard (Aripiprazole-d8).
-
Proceed with solid-phase extraction. Condition the SPE cartridges (e.g., Phenomenex Strata-X, 30mg, 1cc) with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridges to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
For N-Hydroxymethyl Aripiprazole (Protein Precipitation): [4][5]
-
To a separate aliquot of plasma, add the internal standard.
-
Add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in mobile phase.
-
LC-MS/MS Instrumentation and Conditions
The following are representative conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | Agilent Eclipse XDB-CN (100 x 2.1 mm, 3.5 µm) or equivalent.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water.[5] |
| Mobile Phase B | Acetonitrile.[5] |
| Flow Rate | 0.5 mL/min.[5] |
| Gradient | Isocratic elution with Water:Acetonitrile (25:75, v/v) containing 0.1% formic acid has been reported.[5] A gradient may be required for optimal separation of all four analytes. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., AB Sciex Triple Quad™ 4500, Waters Xevo TQ).[5][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | Instrument Dependent (e.g., 500 °C) |
| Desolvation Gas | Nitrogen |
MRM Transitions
The following precursor → product ion transitions can be used for monitoring. Collision energies and other compound-specific parameters must be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 664.4 | 464.2 |
| N-Hydroxymethyl Aripiprazole | 482.2 | 452.3 |
| Aripiprazole | 448.0 | 285.1 |
| Dehydroaripiprazole | 452.2 | 289.1 |
| Aripiprazole-d8 (IS) | 456.0 | 285.1 |
(Note: Transitions are based on available literature and should be confirmed experimentally).[3]
Method Validation Parameters
The method was validated according to established guidelines. The following tables summarize the performance characteristics.
Table 1: Calibration Curve Details
| Analyte | Linear Range (ng/mL) | Regression Model |
| This compound | 0.5 - 50 | 1/x² weighted |
| N-Hydroxymethyl Aripiprazole | 1.0 - 50 | 1/x² weighted |
| Aripiprazole | 0.5 - 50 | 1/x² weighted |
| Dehydroaripiprazole | 0.05 - 5.0 | 1/x² weighted |
(Data synthesized from reference[5])
Table 2: Precision and Accuracy
| Analyte | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (% Bias) |
| This compound | < 15% | < 15% | ± 15% |
| N-Hydroxymethyl Aripiprazole | < 15% | < 15% | ± 15% |
| Aripiprazole | < 15% | < 15% | ± 15% |
| Dehydroaripiprazole | < 15% | < 15% | ± 15% |
(Acceptance criteria based on reference[5], which states precision and accuracy were within assay variability limits.)
Experimental Workflow Diagram
Figure 2: LC-MS/MS experimental workflow.
Conclusion
The described LC-MS/MS method provides a robust and reliable tool for the simultaneous quantification of this compound and its key metabolites in human plasma. The combination of specific sample preparation techniques for different analytes and the high selectivity of tandem mass spectrometry ensures accurate measurement, which is critical for understanding the complex pharmacokinetic profile of this long-acting injectable antipsychotic. This method is well-suited for drug development, clinical research, and pharmacokinetic modeling studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of the prodrug this compound and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging of Dopamine D2 Receptor Occupancy by Aripiprazole Lauroxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) Lauroxil, an atypical antipsychotic, is a long-acting injectable prodrug of aripiprazole. Its therapeutic efficacy in schizophrenia is primarily attributed to its partial agonist activity at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, as well as its antagonist activity at serotonin 5-HT2A receptors.[1][2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo quantification of receptor occupancy, providing a crucial tool for understanding the pharmacodynamics of antipsychotic drugs and informing dose selection in clinical development.[4]
These application notes provide a comprehensive overview and detailed protocols for conducting PET studies to determine the dopamine D2 receptor occupancy of Aripiprazole Lauroxil. While specific PET studies for the long-acting injectable formulation are not extensively published, the provided protocols are adapted from robust studies conducted with oral aripiprazole, taking into account the unique pharmacokinetic profile of this compound.
Mechanism of Action and Signaling Pathway
This compound is administered intramuscularly and is gradually hydrolyzed to N-hydroxymethyl aripiprazole, which is then cleaved to release the active moiety, aripiprazole.[3][5] Aripiprazole exhibits high affinity for D2 receptors and acts as a partial agonist.[6][7][8] This means it can modulate dopaminergic activity, reducing it in areas of dopamine hyperactivity (mesolimbic pathway) and potentially increasing it in areas of hypoactivity (mesocortical pathway), thereby addressing both positive and negative symptoms of schizophrenia.[1][2]
Quantitative Data: D2 Receptor Occupancy of Oral Aripiprazole
The following tables summarize D2 receptor occupancy data from PET studies with oral aripiprazole. This data serves as a reference for expected occupancy levels once steady-state plasma concentrations of aripiprazole are achieved following this compound administration.
Table 1: Striatal D2 Receptor Occupancy of Oral Aripiprazole with [11C]raclopride PET
| Daily Oral Dose (mg) | Caudate Occupancy (%) | Putamen Occupancy (%) | Reference |
| 0.5 | 30 | 34 | [9] |
| 1 | 49 | 57 | [9] |
| 2 | 74 | 72 | [9] |
| 10 | 86 | 85 | [9] |
| 30 | 92 | 86 | [9] |
Table 2: Striatal and Extrastriatal D2 Receptor Occupancy of Oral Aripiprazole with [18F]fallypride PET
| Daily Oral Dose (mg) | Striatal Occupancy (%) | Extrastriatal Occupancy (%) | Reference |
| 2 | 71.6 ± 5.5 | Higher than striatal | [3] |
| 40 | 96.8 ± 5.3 | Higher than striatal | [3] |
Table 3: D2 and 5-HT Receptor Occupancy of Oral Aripiprazole (10-30 mg/day)
| Receptor | Brain Region | Occupancy (%) | Reference |
| D2 | Putamen, Caudate, Ventral Striatum | 85 - 95 | [1] |
| 5-HT2A | N/A | 54 - 60 | [1] |
| 5-HT1A | N/A | 16 | [1] |
Experimental Protocols
Pharmacokinetics of this compound and PET Scan Timing
Understanding the pharmacokinetics of this compound is critical for designing a PET imaging study.
-
Single Dose (ARISTADA®): Aripiprazole appears in the systemic circulation 5 to 6 days post-injection and continues to be released for an additional 36 days.
-
Initiation Regimen (ARISTADA INITIO®): With the addition of a single intramuscular injection of ARISTADA INITIO® and a 30 mg oral aripiprazole dose, therapeutic aripiprazole concentrations are reached within 4 days.
-
Steady State: Steady state is typically reached after the fourth monthly injection.
For measuring D2 receptor occupancy at steady state, PET scans should be scheduled after the fourth monthly administration of this compound. To assess peak and trough occupancy, scans could be performed shortly after an injection and then again just before the next scheduled dose.
References
- 1. Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by aripiprazole in schizophrenia with PET and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter survey of PET/CT protocol parameters that affect standardized uptake values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole - Wikipedia [en.wikipedia.org]
- 4. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pivotal Trial of ARISTADA® (this compound) | HCP [aristadahcp.com]
- 7. This compound (Aristada): Long-Acting Atypical Antipsychotic Injection Approved for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial value of [18F]FDG PET/CT in the follow-up of patients with stage III non-small cell lung cancer (NVALT31-PET study): study protocol of a multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Aripiprazole Lauroxil Efficacy in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms including positive (hallucinations, delusions), negative (social withdrawal, anhedonia), and cognitive impairments. The development of effective antipsychotic medications is a critical area of research. Aripiprazole (B633) Lauroxil is a long-acting injectable atypical antipsychotic that acts as a prodrug of aripiprazole.[1][2] In preclinical research, the efficacy of Aripiprazole Lauroxil is inferred from studies on aripiprazole, given its conversion to the active moiety. These application notes provide an overview of relevant animal models and detailed protocols to assess the therapeutic potential of aripiprazole, and by extension, this compound, for treating schizophrenia-like symptoms.
Aripiprazole's mechanism of action is thought to be mediated through a combination of partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[1][3]
Relevant Animal Models of Schizophrenia
Several animal models are utilized to mimic the diverse symptoms of schizophrenia and to screen for antipsychotic efficacy.[4][5] These can be broadly categorized as:
-
Pharmacological Models: These models use psychotomimetic drugs to induce schizophrenia-like behaviors.
-
NMDA Receptor Antagonist Models (e.g., MK-801, Ketamine, PCP): These drugs induce a range of positive, negative, and cognitive symptoms by blocking the N-methyl-D-aspartate (NMDA) receptor.[4][6]
-
Dopamine Agonist Models (e.g., Amphetamine): These models are based on the dopamine hypothesis of schizophrenia and induce hyperlocomotion and stereotyped behaviors, mimicking positive symptoms.[7]
-
-
Neurodevelopmental Models: These models involve insults during early brain development to mimic the neurodevelopmental aspects of schizophrenia. Examples include the MAM (methylazoxymethanol acetate) and polyI:C models.[4]
-
Genetic Models: These models involve the manipulation of genes thought to be associated with schizophrenia.[8]
Data Presentation: Efficacy of Aripiprazole in Preclinical Models
The following tables summarize quantitative data from preclinical studies on aripiprazole in established animal models of schizophrenia.
| Model | Behavioral Assay | Inducing Agent & Dose | Aripiprazole Treatment & Dose | Key Finding | Reference |
| Pharmacological | Prepulse Inhibition (PPI) Deficit | MK-801 (0.15 mg/kg) | 4.0 mg/kg | Significantly reversed MK-801-induced PPI deficits. | [9] |
| Pharmacological | Hyperlocomotion | Ketamine | 1.0 mg/kg | Reduced ketamine-induced hyperlocomotion. | [10] |
| Pharmacological | Hyperlocomotion | Amphetamine (3 mg/kg) | 0.1 - 1 mg/kg | Effectively prevented amphetamine-induced motor stimulation. | [6] |
| Pharmacological | Hyperlocomotion | Cocaine (5 mg/kg) | 0.1 - 1 mg/kg | Effectively prevented cocaine-induced motor stimulation. | [6] |
| Pharmacological | Hyperlocomotion | MK-801 (0.4 mg/kg) | 1 mg/kg | Prevented MK-801-induced motor hyperactivity. | [6] |
Signaling Pathways Implicated in Schizophrenia and Aripiprazole's Action
The pathophysiology of schizophrenia and the therapeutic effects of aripiprazole involve complex intracellular signaling cascades. Below are diagrams illustrating key pathways.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
MK-801-Induced Prepulse Inhibition (PPI) Deficit Model
Objective: To assess sensorimotor gating, a process deficient in schizophrenia, and its reversal by a test compound.
Apparatus: Startle response chambers (e.g., San Diego Instruments).
Procedure:
-
Acclimation: Place the rodent in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 68 dB).
-
Baseline Startle: Present a series of pulse-alone trials (e.g., 10 trials of 110 dB, 40 ms (B15284909) white noise burst) to establish a baseline startle response.
-
Test Session: Conduct a session consisting of pseudorandomized trials:
-
Pulse-alone trials: (e.g., 110 dB, 40 ms).
-
Prepulse-pulse trials: A non-startling prepulse (e.g., 2, 4, 8, or 16 dB above background) is presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Drug Administration:
-
Administer the test compound (Aripiprazole) at the desired dose(s) via the appropriate route (e.g., intraperitoneal injection).
-
After a specified pretreatment time (e.g., 15 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.).[9]
-
Allow for a drug absorption period (e.g., 30 minutes) before starting the test session.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100[11]
Ketamine-Induced Hyperlocomotion Model
Objective: To model the positive symptoms of schizophrenia (psychomotor agitation) and evaluate the ability of a test compound to attenuate this behavior.
Apparatus: Open field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system (e.g., Ethovision).
Procedure:
-
Habituation: Place the rodent in the open field arena for a habituation period (e.g., 10-20 minutes).
-
Drug Administration:
-
Data Collection: Immediately after ketamine administration, record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).[12][14]
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects. Compare the total distance traveled between treatment groups.
Novel Object Recognition (NOR) Test
Objective: To assess cognitive function, specifically recognition memory, which is impaired in schizophrenia.[15][16]
Apparatus: Open field arena, two identical objects (familiar), and one novel object.
Procedure:
-
Habituation: Habituate the rodent to the empty open field arena for a few days prior to testing.
-
Training Phase (T1):
-
Place two identical objects in the arena.
-
Allow the rodent to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Retention Interval: Return the rodent to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rodent back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
-
Drug Administration: The test compound and the schizophrenia-inducing agent (e.g., sub-chronic ketamine) can be administered at various time points depending on the study design (e.g., before training, during the retention interval, or before the test phase).
-
Data Analysis: Calculate the discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
Social Interaction Test
Objective: To model the negative symptoms of schizophrenia, particularly social withdrawal.[4][5]
Apparatus: Open field arena or a three-chambered social approach apparatus.
Procedure (Open Field Method):
-
Habituation: Habituate the test rodent to the arena individually.
-
Test Session:
-
Place the test rodent and an unfamiliar, weight- and age-matched "stranger" rodent in the arena together.
-
Record the duration of active social behaviors (e.g., sniffing, following, grooming) for a set period (e.g., 10 minutes).
-
-
Drug Administration: Administer the test compound and/or the schizophrenia-inducing agent prior to the test session.
-
Data Analysis: Compare the total time spent in social interaction between treatment groups.
Procedure (Three-Chambered Method):
-
Habituation: Allow the test rodent to explore all three empty chambers.
-
Sociability Phase:
-
Place an unfamiliar "stranger 1" rodent in a wire cage in one of the side chambers. The other side chamber remains empty with an identical empty wire cage.
-
Record the time the test rodent spends in each chamber and sniffing each wire cage.
-
-
Social Novelty Phase:
-
Place a new unfamiliar "stranger 2" rodent in the previously empty wire cage.
-
Record the time the test rodent spends with the now familiar "stranger 1" and the novel "stranger 2".
-
-
Data Analysis: Analyze the preference for the chamber with the stranger rodent over the empty chamber (sociability) and the preference for the novel stranger over the familiar one (social novelty).
Experimental Workflow
The following diagram outlines a general workflow for testing the efficacy of aripiprazole in an animal model of schizophrenia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aripiprazole, an atypical antipsychotic, prevents the motor hyperactivity induced by psychotomimetics and psychostimulants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of aripiprazole/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of aripiprazole on MK-801-induced prepulse inhibition deficits and mitogen-activated protein kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fine-tuning of dopamine receptor signaling with aripiprazole counteracts ketamine’s dissociative action, but not its antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 12. Hadassah BrainLabs | Ketamine -induced hyperlocomotion [brainlabs.org.il]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. A Rodent Model of Schizophrenia Reveals Increase in Creatine Kinase Activity with Associated Behavior Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disturbances of novel object exploration and recognition in a chronic ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Release Kinetics of Aripiprazole Lauroxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) Lauroxil is a long-acting injectable (LAI) atypical antipsychotic used in the treatment of schizophrenia.[1][2] It is a prodrug of aripiprazole, administered as an aqueous suspension for intramuscular injection.[1][3] The extended-release profile is critical to its therapeutic efficacy, allowing for prolonged dosing intervals.[2][3] The in vivo release is governed by the slow dissolution of the drug particles at the injection site, followed by enzyme-mediated hydrolysis to N-hydroxymethyl aripiprazole, which then rapidly converts to aripiprazole via water-mediated hydrolysis.[1][3]
Characterizing the in vitro release kinetics of Aripiprazole Lauroxil is essential for quality control, formulation development, and for establishing a potential in vitro-in vivo correlation (IVIVC).[4][5] Due to the long-acting nature of the formulation, developing a robust and predictive in vitro release assay presents unique challenges, often requiring extended testing durations and specialized apparatus to discriminate between different formulations.[6]
These application notes provide detailed protocols for two common in vitro release assays—using USP Apparatus 2 (Paddle) with enhancers and USP Apparatus 4 (Flow-Through Cell)—to determine the release kinetics of this compound.
Bioconversion Pathway of this compound
The release of the active moiety, aripiprazole, from this compound is a multi-step process initiated by the dissolution of the prodrug. This is followed by enzymatic and chemical transformations.
Figure 1. Bioconversion of this compound to Aripiprazole.
Experimental Protocols
Protocol 1: In Vitro Release using USP Apparatus 2 (Paddle) with Enhancer Cells
This method is suitable for routine quality control and formulation screening. The use of enhancer cells or dialysis sacs helps to contain the suspension while allowing for drug release into the surrounding medium.[6][7]
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Enhancer cells or dialysis sacs (e.g., Float-A-Lyzer®)[6]
-
Dissolution vessels (1000 mL)
-
HPLC system with UV detector
-
This compound injectable suspension
-
Dissolution Medium: 50 mM phosphate (B84403) buffer with 6% Sodium Dodecyl Sulfate (SDS), pH 8.0
-
Analytical standards for Aripiprazole
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Dissolution Medium: Prepare 1000 mL of 50 mM phosphate buffer containing 6% SDS and adjust the pH to 8.0. De-aerate the medium before use.
-
Apparatus Setup:
-
Set up the USP Apparatus 2 with 1000 mL vessels.
-
Maintain the temperature of the water bath at 37 ± 0.5 °C.
-
Set the paddle rotation speed to 75 RPM.
-
-
Sample Preparation:
-
Vigorously shake the this compound prefilled syringe to ensure a uniform suspension.
-
Accurately withdraw a specified volume of the suspension and inject it into the enhancer cell.
-
Securely seal the enhancer cell membrane.
-
-
Dissolution Test:
-
Carefully place the prepared enhancer cell into the bottom of each dissolution vessel.
-
Start the paddle rotation.
-
Withdraw samples (e.g., 5 mL) from the dissolution medium at predetermined time points (e.g., 1, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.22 µm syringe filter immediately after collection.
-
-
Sample Analysis (HPLC):
-
Quantify the concentration of aripiprazole in the filtered samples using a validated HPLC method.
-
Mobile Phase: Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (e.g., 90:10 v/v).[8]
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the cumulative percentage of this compound released at each time point, correcting for the removed sample volumes.
-
Protocol 2: In Vitro Release using USP Apparatus 4 (Flow-Through Cell)
The USP Apparatus 4 is particularly useful for long-acting formulations and for establishing IVIVC, as it allows for continuous flow of fresh medium, which can better simulate in vivo conditions and maintain sink conditions.[6]
Materials and Equipment:
-
USP Dissolution Apparatus 4 (Flow-Through Cell)
-
Piston pump
-
Flow-through cells (e.g., 22.6 mm diameter) with semisolid adapters[6][7]
-
Glass beads (1 mm)
-
HPLC system with UV detector
-
This compound injectable suspension
-
Dissolution Medium: 1% (w/v) SDS in water
-
Analytical standards for Aripiprazole
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of 1% (w/v) SDS in water. De-aerate the medium before use.
-
Apparatus Setup:
-
Assemble the USP Apparatus 4 with 22.6 mm flow-through cells.
-
Place a layer of 1 mm glass beads at the bottom of the cell if required to ensure laminar flow.
-
Place the semisolid adapter into the cell.
-
Maintain the temperature of the system at 37 ± 0.5 °C.
-
Set the pump to deliver the dissolution medium at a constant flow rate (e.g., 8 mL/min).[7]
-
-
Sample Preparation:
-
Ensure the this compound suspension is homogenous by shaking.
-
Accurately place a specified volume of the suspension onto the center of the semisolid adapter.
-
-
Dissolution Test:
-
Start the flow of the dissolution medium through the cell.
-
Collect the effluent in fractions at specified time intervals (e.g., daily for several weeks).
-
The collection can be done in an open-loop configuration where fresh medium is continuously supplied.
-
-
Sample Analysis (HPLC):
-
Analyze the collected fractions for aripiprazole concentration using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Calculate the amount of drug released in each fraction and determine the cumulative percentage of this compound released over time.
-
Experimental Workflow Diagram
The general workflow for conducting in vitro release studies of this compound involves several key stages from preparation to final data analysis.
Figure 2. General workflow for in vitro release testing.
Data Presentation
The following tables present illustrative data for the in vitro release of this compound using the described protocols. The data reflects the expected slow-release profile over an extended period.
Table 1: Illustrative In Vitro Release Data using USP Apparatus 2 with Enhancer Cells
| Time (Hours) | Cumulative Release (%) | Standard Deviation (±) |
| 1 | 2.5 | 0.4 |
| 4 | 6.8 | 0.9 |
| 8 | 12.3 | 1.5 |
| 24 | 25.1 | 2.1 |
| 48 | 40.5 | 2.8 |
| 72 | 53.2 | 3.1 |
| 96 | 62.8 | 3.5 |
| 120 | 70.1 | 3.8 |
| 144 | 76.4 | 4.0 |
| 168 | 81.5 | 4.2 |
Table 2: Illustrative In Vitro Release Data using USP Apparatus 4 (Flow-Through Cell)
| Time (Days) | Cumulative Release (%) | Standard Deviation (±) |
| 1 | 5.2 | 0.6 |
| 3 | 15.8 | 1.8 |
| 5 | 28.4 | 2.5 |
| 7 | 39.1 | 3.0 |
| 10 | 52.6 | 3.6 |
| 14 | 65.9 | 4.1 |
| 21 | 80.3 | 4.5 |
| 28 | 89.7 | 4.8 |
| 35 | 95.1 | 4.9 |
Conclusion
The provided protocols offer robust methods for assessing the in vitro release kinetics of this compound. The choice between USP Apparatus 2 and 4 will depend on the specific application, with Apparatus 2 being suitable for routine QC and Apparatus 4 often preferred for developing an IVIVC for long-acting injectables.[6] The analytical method, typically HPLC, must be validated for accuracy, precision, and linearity to ensure reliable quantification of the released drug.[10] The illustrative data demonstrates the expected prolonged-release characteristics of this formulation, which is a critical quality attribute for its therapeutic function.
References
- 1. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. complexgenerics.org [complexgenerics.org]
- 8. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Behavioral Pharmacology Studies with Aripiprazole Lauroxil in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aripiprazole (B633) lauroxil, a long-acting injectable atypical antipsychotic, in rodent models for behavioral pharmacology research. Detailed protocols for key behavioral assays are provided, along with summarized quantitative data from relevant studies and visualizations of the primary signaling pathways of aripiprazole.
Introduction
Aripiprazole lauroxil is a prodrug of aripiprazole, meaning its pharmacological effects are mediated by aripiprazole following intramuscular injection and subsequent hydrolysis.[1][2] Aripiprazole exhibits a unique mechanism of action, functioning as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This profile is thought to contribute to its efficacy in treating schizophrenia and other psychiatric disorders.[3] The long-acting formulation of this compound allows for sustained plasma concentrations of aripiprazole over an extended period, which is a critical consideration for the design of preclinical behavioral studies.[1][4]
Mechanism of Action and Signaling Pathways
Aripiprazole's complex pharmacology stems from its interaction with key neurotransmitter systems implicated in psychosis and mood disorders.
Dopamine D2 Receptor Partial Agonism
As a partial agonist at the D2 receptor, aripiprazole acts as a functional antagonist in brain regions with high dopamine levels, such as the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia. Conversely, in regions with low dopamine levels, like the mesocortical pathway implicated in negative and cognitive symptoms, it acts as a functional agonist. This "dopamine stabilization" is a hallmark of its mechanism.
References
- 1. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Injectable Long-Acting Antipsychotic Treatment for Adults with Schizophrenia: A Comprehensive Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Intramuscular Administration of Aripiprazole Lauroxil in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) lauroxil is a long-acting injectable atypical antipsychotic. It is a prodrug of aripiprazole, meaning it is converted into the active drug, aripiprazole, within the body. This formulation allows for sustained release of aripiprazole over an extended period, reducing the need for frequent dosing. In preclinical research, rat models are crucial for studying the pharmacokinetics, efficacy, and safety of such long-acting formulations. This document provides a detailed protocol for the intramuscular (IM) administration of Aripiprazole Lauroxil in rats, intended to ensure procedural consistency and accuracy in experimental settings.
Mechanism of Action
Following intramuscular injection, this compound undergoes enzyme-mediated hydrolysis to form N-hydroxymethyl aripiprazole, which is then hydrolyzed to the active moiety, aripiprazole.[1] Aripiprazole exhibits its antipsychotic effects through a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1]
Data Presentation
| Species | Sex | Dose Administration | AUC (ng·day/mL) | Reference |
| Rat (Sprague-Dawley) | Male/Female | Single Intramuscular Dose | 418/683 (Aripiprazole) | [1] |
| Rat (Sprague-Dawley) | Male/Female | Repeat Intramuscular Dosing | 659/1420 (Aripiprazole) | [1] |
Note: AUC values represent the 28-day period following the first dose. The doses administered in these toxicology studies were up to 144.1 mg/animal.[1]
Experimental Protocols
This section details the methodology for the intramuscular administration of this compound in rats.
Materials
-
This compound aqueous-based suspension
-
Sterile syringes (1 mL or appropriate size for the injection volume)
-
Sterile hypodermic needles (25-30 gauge)
-
70% Isopropyl alcohol swabs
-
Appropriate animal restraints
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Animal Preparation
-
Species: Sprague-Dawley rats are a commonly used strain in toxicological and pharmacokinetic studies.[1]
-
Acclimation: Animals should be acclimated to the housing conditions for at least 5 days prior to the experiment.
-
Health Status: Only healthy animals should be used. A general health check should be performed before dosing.
-
Identification: Each animal must be individually identifiable (e.g., ear tag, tail mark).
Drug Preparation
This compound is typically formulated as an aqueous-based suspension. If using a commercial formulation such as Aristada®, it is provided in a pre-filled syringe. For research purposes, a custom formulation may be prepared.
-
Vehicle: An aqueous-based vehicle is appropriate for this compound suspensions.
-
Resuspension: If the drug is in a suspension, it is critical to ensure homogeneity before administration. This can be achieved by gentle vortexing or inversion of the vial.
Administration Procedure
The following steps outline the intramuscular injection technique in rats:
-
Restraint: Properly restrain the rat to ensure the safety of both the animal and the researcher and to prevent injury. Manual restraint is common, but appropriate restraining devices can also be used.
-
Injection Site Selection: The primary sites for intramuscular injection in rats are the quadriceps muscle group on the cranial aspect of the thigh or the gluteal muscles of the hind limb. Rotate injection sites if repeated injections are necessary.
-
Site Preparation: Clean the injection site with a 70% isopropyl alcohol swab and allow it to dry.
-
Needle Insertion: Insert the needle into the muscle at a 90-degree angle. The needle should be inserted to a depth that ensures deposition into the muscle mass without hitting the bone.
-
Aspiration: Gently pull back on the syringe plunger to check for blood. If blood appears in the syringe hub, withdraw the needle and select a new injection site. This is to ensure the injection is not administered intravenously.
-
Injection: Inject the suspension slowly and steadily to avoid tissue damage. The maximum recommended injection volume per site in rats is typically 0.1 mL to 0.3 mL.
-
Needle Withdrawal: After the injection is complete, withdraw the needle smoothly.
-
Post-Injection Care: Apply gentle pressure to the injection site for a few seconds to prevent bleeding.
Post-Administration Monitoring
-
Observation: Monitor the animal for any signs of distress, pain, or adverse reactions immediately after the injection and at regular intervals for the first few hours.
-
Injection Site Evaluation: The injection site should be observed for signs of inflammation, swelling, or other local reactions. In preclinical studies with this compound, injection site reactions, including granulomatous inflammation, have been observed in rats.[1]
-
General Health: Continue to monitor the general health and well-being of the animals throughout the study period.
Visualizations
Signaling Pathway of Aripiprazole
Caption: Aripiprazole's mechanism of action at dopamine and serotonin receptors.
Experimental Workflow for Intramuscular Administration of this compound in Rats
Caption: Workflow for intramuscular administration of this compound in rats.
References
Application Notes and Protocols: Use of Aripiprazole Lauroxil in Neurodevelopmental Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633), an atypical antipsychotic, exhibits a unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This mechanism of action has made it a subject of interest for treating neurodevelopmental disorders such as schizophrenia and autism spectrum disorder (ASD). Aripiprazole Lauroxil, a long-acting injectable prodrug of aripiprazole, offers a promising therapeutic option by ensuring sustained plasma concentrations and improving treatment adherence. These application notes provide a comprehensive overview of the use of aripiprazole in preclinical models of neurodevelopmental disorders, focusing on the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) model of schizophrenia and the valproic acid (VPA) model of autism. While preclinical data on the long-acting injectable this compound is limited, the following protocols and data derived from oral aripiprazole studies provide a foundational framework for its investigation.
Data Presentation
Table 1: Effects of Aripiprazole on Dopamine Neuron Activity in the MAM Rodent Model of Schizophrenia
| Parameter | Animal Model | Treatment Group | Dose (mg/kg) | Route | Key Findings | Reference |
| Number of Spontaneously Active Dopamine Neurons | MAM Rats | Aripiprazole | 1 | i.p. | Decreased in MAM rats, no effect in control rats. | [1] |
| Firing Rate of VTA Dopamine Neurons | MAM Rats | Aripiprazole | 3 or 10 | p.o. | Reduced in MAM rats, no effect in saline-treated controls. | [2] |
| Reversal of Haloperidol-Induced Depolarization Block | MAM Rats | Aripiprazole | 1 | i.p. | Reversed the depolarization block state induced by haloperidol. | [1][3] |
Table 2: Behavioral Effects of Aripiprazole in the Valproic Acid (VPA) Rodent Model of Autism Spectrum Disorder
| Behavioral Test | Animal Model | Treatment Group | Dose (mg/kg) | Route | Key Findings | Reference |
| Social Interaction Test | VPA-induced mice | Aripiprazole | 10 (maternal treatment) | Not specified | Prevented deficits in social interaction. | [3] |
| Repetitive Self-Grooming | VPA-induced rats | Aripiprazole | 3 | i.p. | No significant reduction in self-grooming. | [4] |
| Nestlet-Shredding Test | VPA-induced rats | Aripiprazole | 3 | i.p. | Significantly reduced shredding behavior compared to VPA-exposed group. | [4] |
| Locomotor Activity (Open Field Test) | VPA-induced rats | Aripiprazole | 3 | i.p. | Significantly decreased locomotor activity. | [4] |
Table 3: Neurochemical and Receptor Binding Effects of Aripiprazole
| Parameter | Animal Model | Treatment Group | Dose (mg/kg/day) | Route | Brain Region | Key Findings | Reference | |---|---|---|---|---|---|---| | Dopamine D2 Receptor (D2R) Levels | Adolescent Rats | Aripiprazole | 1.5 | Not specified | Medial Prefrontal Cortex & Hippocampus | Significantly lower D2R levels compared to control and risperidone (B510) groups. |[2] | | 5-HT1A Receptor Binding Density | Female Rats | Aripiprazole | 2.25 | Oral | Hippocampus (CA1) & Amygdala (MeP) | Significantly increased after 1 week of treatment. |[5] | | Extracellular Dopamine Levels | Rats | Aripiprazole | 0.3-3 | i.v. | Medial Prefrontal Cortex | Increased dopamine output. |[6] | | Extracellular Serotonin Levels | Rats | Aripiprazole | 0.3-3 | i.v. | Medial Prefrontal Cortex | Reduced serotonin output. |[6] | | Striatal Glutamate and GABA Levels | Tic Disorder Model Rats | Aripiprazole | 1.6, 4, 10 | Gavage | Striatum | Marked reduction in both neurotransmitters. |[7] |
Experimental Protocols
MAM Model of Schizophrenia: Induction and Drug Administration
Objective: To create a neurodevelopmental model of schizophrenia with a hyperdopaminergic phenotype.
Materials:
-
Pregnant Sprague-Dawley rats (gestational day 16)
-
Methylazoxymethanol acetate (MAM)
-
Saline solution
-
Aripiprazole
-
Vehicle for aripiprazole (e.g., 0.5% methylcellulose)
Protocol:
-
On gestational day 17, administer a single intraperitoneal (i.p.) injection of MAM (22 mg/kg) or saline to pregnant dams.
-
Allow the offspring to be born and weaned normally. Pups from MAM-treated dams will constitute the experimental group, and those from saline-treated dams will serve as controls.
-
Behavioral and neurochemical testing is typically performed on the adult offspring (postnatal day 60 or later).
-
For acute studies, administer a single dose of aripiprazole (e.g., 1-10 mg/kg, i.p. or p.o.) and conduct assessments at a specified time point (e.g., 2 hours) post-administration.[1][2]
-
For chronic studies, administer aripiprazole or vehicle daily for a specified period (e.g., 21 days) before behavioral or neurochemical testing.
Valproic Acid (VPA) Model of Autism: Induction and Drug Administration
Objective: To induce an autism-like phenotype in rodents characterized by social deficits and repetitive behaviors.
Materials:
-
Pregnant mice or rats (gestational day 12.5)
-
Valproic acid sodium salt
-
Saline solution
-
Aripiprazole
-
Vehicle for aripiprazole
Protocol:
-
On gestational day 12.5, administer a single i.p. injection of VPA (e.g., 500 mg/kg) or saline to pregnant dams.[3]
-
Allow the offspring to be born and weaned. The offspring from VPA-treated dams will exhibit autism-like behaviors.
-
For maternal treatment studies, aripiprazole (e.g., 10 mg/kg) can be administered to the dams during a specific period of gestation following VPA administration.[3]
-
For direct treatment of offspring, administer aripiprazole (e.g., 3 mg/kg, i.p.) to juvenile or adult offspring before behavioral testing.[4]
Behavioral Assays
Objective: To assess social behavior and preference for social novelty.
Protocol:
-
Habituate the test mouse to a three-chambered apparatus.
-
In the sociability phase, place a novel mouse (Stranger 1) in one side chamber and an inanimate object in the other.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent sniffing Stranger 1 versus the object.
-
In the social novelty phase, replace the inanimate object with a new novel mouse (Stranger 2).
-
Record the time the test mouse spends interacting with the now familiar Stranger 1 versus the novel Stranger 2.
Objective: To assess repetitive and compulsive-like behavior.
Protocol:
-
Place 20-25 glass marbles in a grid pattern on top of 5 cm of clean bedding in a standard mouse cage.
-
Introduce a single mouse into the cage and leave it undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
A reduction in the number of buried marbles is indicative of an anti-compulsive effect.
Objective: To measure sensorimotor gating, which is often deficient in schizophrenia.
Protocol:
-
Place the animal in a startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 73, 76, 82 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Measure the startle response (whole-body flinch) for each trial.
-
Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.[8][9]
Objective: To assess anxiety-like behavior.
Protocol:
-
The EPM consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.[10][11]
Neurochemical and Electrophysiological Analyses
Objective: To measure extracellular levels of neurotransmitters in specific brain regions.
Protocol:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., medial prefrontal cortex, striatum) of an anesthetized rodent.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate, GABA) in the dialysate using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[6][7]
-
After establishing a stable baseline, administer aripiprazole and continue collecting samples to determine its effect on neurotransmitter levels.
Objective: To record the activity of individual neurons, particularly dopamine neurons in the ventral tegmental area (VTA).
Protocol:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Lower a recording microelectrode into the VTA.
-
Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, burst firing).
-
Record the baseline firing rate and pattern of a single dopamine neuron.
-
Administer aripiprazole (e.g., intravenously or intraperitoneally) and record the changes in the neuron's activity.
-
Data analysis includes changes in firing rate, burst firing, and population activity (number of active neurons).[1][2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aripiprazole's multimodal mechanism of action.
Caption: Workflow for the MAM model of schizophrenia.
Caption: Workflow for the VPA model of autism.
Conclusion
The preclinical models and protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of aripiprazole in neurodevelopmental disorders. The MAM and VPA models effectively recapitulate key features of schizophrenia and autism, respectively, allowing for the detailed examination of behavioral, neurochemical, and electrophysiological effects of drug candidates. While direct preclinical data for this compound is needed, the information gathered from oral aripiprazole studies offers valuable insights and a strong rationale for its further investigation in a long-acting formulation. The provided protocols for behavioral and physiological assessments can be readily adapted for studies involving this compound to evaluate its efficacy and mechanism of action in these critical areas of unmet medical need.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term Effects of Aripiprazole Treatment during Adolescence on Cognitive Function and Dopamine D2 Receptor Expression in Neurodevelopmentally Normal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maternal treatment with aripiprazole prevents the development of a valproic acid-induced autism-like phenotype in juvenile male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effects of antipsychotic drugs administration on 5-HT1A receptor expression in the limbic system of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A study on neurotransmitter levels in rats with Tic disorder treated with aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aripiprazole Lauroxil Dose Conversion for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the conversion of human doses of aripiprazole (B633) lauroxil to appropriate doses for animal studies. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is aripiprazole lauroxil and how does it work?
This compound is a long-acting injectable (LAI) atypical antipsychotic. It is a prodrug, meaning it is an inactive compound that is converted into its active form, aripiprazole, in the body.[1][2] Following intramuscular injection, this compound is slowly hydrolyzed, leading to a sustained release of aripiprazole over several weeks.[1][2] The therapeutic effects of aripiprazole are mediated through its partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[3]
Q2: Why is direct dose conversion of this compound from humans to animals based on body weight (mg/kg) not recommended?
Direct scaling of drug doses based on body weight alone is often inaccurate due to differences in body surface area, metabolic rates, and other physiological parameters between species. A more accurate method is allometric scaling, which takes these differences into account. Allometric scaling is a well-established principle in pharmacology for extrapolating drug doses between species.
Q3: How can I estimate a starting dose of this compound for my animal study?
A common and recommended method for calculating a Human Equivalent Dose (HED) from an animal dose, and vice versa, is based on body surface area (BSA). The FDA provides guidance and conversion factors (Km) for this purpose. The general formula is:
-
Animal Equivalent Dose (AED) (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is the body weight (kg) divided by the body surface area (m²).
Q4: Where can I find the Km values for different animal species?
The Km values for various species are provided in the table below, adapted from FDA guidance.
Data Presentation: Allometric Scaling and Preclinical Data
Table 1: Allometric Scaling Conversion Factors
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | Km Ratio (Human Km / Animal Km) |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.8 |
| Monkey | 3 | 0.24 | 12 | 3.1 |
Data adapted from FDA guidance documents.
Table 2: this compound Doses in Humans and Corresponding Aripiprazole Equivalents
| This compound Dose | Dosing Frequency | Aripiprazole Equivalent |
| 441 mg | Every 4 weeks | 300 mg |
| 662 mg | Every 4 weeks | 450 mg |
| 882 mg | Every 4 or 6 weeks | 600 mg |
| 1064 mg | Every 8 weeks | 725 mg |
This table provides the aripiprazole free base equivalent for each this compound dose.[2]
Table 3: Preclinical Toxicology Data for this compound
| Species | Dose Administered (mg/animal) | Route of Administration | Study Duration | No Observed Adverse Effect Level (NOAEL) | Human Equivalent Dose (HED) of NOAEL (mg/kg) |
| Rat | 14.7, 29.4, 102.9 | Intramuscular | 6 months | 102.9 mg/animal | ~28 mg/kg |
| Dog | 147, 662, 2058 | Intramuscular | 9 months | 2058 mg/animal | ~1143 mg/kg |
Data sourced from FDA review documents.[4] The HED is an approximation and should be used as a guide for dose range selection.
Table 4: Oral Aripiprazole Doses and Associated Dopamine D2 Receptor Occupancy in Rats
| Oral Aripiprazole Dose (mg/kg) | Striatal D2 Receptor Occupancy (%) | Behavioral Effect |
| 1 | ~13% | Reduction in alcohol consumption (non-significant) |
| 3 | ~28% | Reduction in alcohol consumption (non-significant) |
| 10 | ~86% | Significant reduction in alcohol consumption[5][6] |
This table provides context for the relationship between oral aripiprazole dose, D2 receptor occupancy, and a behavioral outcome in rats.[5][6]
Experimental Protocols
Protocol 1: Allometric Scaling-Based Dose Calculation for a Rat Study
Objective: To calculate an appropriate starting dose of this compound for a study in Sprague-Dawley rats, targeting a human therapeutic dose.
Materials:
-
Human therapeutic dose range for aripiprazole (e.g., 10-30 mg/day).
-
Allometric scaling conversion factors (Table 1).
-
Information on the this compound formulation to be used.
Methodology:
-
Select a Target Human Dose: Choose a human oral aripiprazole dose from the therapeutic range (e.g., 15 mg/day).
-
Convert to mg/kg for a 60 kg Human:
-
15 mg / 60 kg = 0.25 mg/kg
-
-
Calculate the Animal Equivalent Dose (AED) for a Rat:
-
AED (mg/kg) = Human Dose (mg/kg) x Km Ratio (Human/Rat)
-
AED (mg/kg) = 0.25 mg/kg x 6.2 = 1.55 mg/kg (this is for oral aripiprazole)
-
-
Adjust for the Long-Acting Formulation: Since this compound is a long-acting injectable, the dosing frequency needs to be considered. A single injection in a rat will have a different pharmacokinetic profile than daily oral dosing. A common approach is to administer a dose that is expected to provide a therapeutic plasma concentration over a desired period. For initial studies, a dose based on the calculated oral equivalent can be a starting point.
-
Consider the Prodrug Molecular Weight: this compound has a higher molecular weight than aripiprazole. Doses in preclinical studies are often expressed as aripiprazole free base equivalents.[4] Ensure you are using the correct molecular weight for your calculations if you are preparing your own formulation.
-
Select a Starting Dose Range: Based on the calculation, a starting dose of around 1.55 mg/kg of aripiprazole equivalent administered as a single intramuscular injection could be a reasonable starting point for a rat study. It is recommended to test a range of doses (e.g., 1, 3, and 10 mg/kg) to establish a dose-response relationship.[5]
Protocol 2: General Procedure for a Preliminary Efficacy Study in a Rat Model of Schizophrenia
Objective: To assess the efficacy of a selected dose range of this compound in a rodent model relevant to schizophrenia (e.g., amphetamine-induced hyperlocomotion).
Materials:
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Sprague-Dawley rats.
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This compound formulation.
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Amphetamine.
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Open-field activity monitoring system.
Methodology:
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Acclimation: Acclimate rats to the housing and testing environment for at least one week prior to the experiment.
-
Dosing: Administer a single intramuscular injection of this compound or vehicle to different groups of rats at the selected doses (e.g., 1, 3, 10 mg/kg aripiprazole equivalent).
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Washout/Drug Release Period: Allow sufficient time for the drug to be released and reach steady-state concentrations. For this compound, this could be several days to a week.
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Behavioral Testing:
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Habituate the rats to the open-field arena for a set period (e.g., 30 minutes) on the day before testing.
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On the test day, administer amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
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Immediately place the rats in the open-field arena and record locomotor activity for a defined period (e.g., 60 minutes).
-
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Mandatory Visualizations
Signaling Pathway of Aripiprazole
Caption: Aripiprazole's mechanism of action at key neurotransmitter receptors.
Experimental Workflow for Dose Conversion
Caption: A stepwise workflow for converting a human dose to an animal dose.
Logical Relationship of Factors for Dose Selection
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Aripiprazole in an animal model of chronic alcohol consumption and dopamine D₂ receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aripiprazole Lauroxil Drug-Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting drug-drug interaction (DDI) studies with aripiprazole (B633) lauroxil.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for aripiprazole lauroxil and how do they influence DDI study design?
A1: this compound is a long-acting injectable prodrug of aripiprazole. Following intramuscular injection, it is converted by esterases to N-hydroxymethyl-aripiprazole, which then rapidly hydrolyzes to aripiprazole. Aripiprazole is the primary active moiety and is extensively metabolized in the liver, mainly by two cytochrome P450 (CYP) isoenzymes: CYP3A4 and CYP2D6.[1][2] These pathways are critical to consider in DDI study design, as co-administration with drugs that strongly inhibit or induce these enzymes can significantly alter aripiprazole plasma concentrations, potentially affecting its efficacy and safety.[2][3] The major active metabolite, dehydro-aripiprazole, is formed through these pathways and has a similar affinity for D2 receptors as the parent drug.[4]
Q2: Which types of drugs are most likely to have clinically significant interactions with this compound?
A2: The most significant interactions occur with:
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Strong CYP3A4 Inhibitors: (e.g., itraconazole (B105839), ketoconazole, clarithromycin) These drugs can substantially increase aripiprazole plasma concentrations.[5][6]
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Strong CYP3A4 Inducers: (e.g., carbamazepine (B1668303), rifampin) These drugs can significantly decrease aripiprazole plasma concentrations.[7][8][9][10]
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Strong CYP2D6 Inhibitors: (e.g., fluoxetine, paroxetine, quinidine) These also increase aripiprazole exposure.[6]
Concomitant use with both strong CYP3A4 and CYP2D6 inhibitors can lead to a more pronounced increase in aripiprazole levels.[11]
Q3: How does the long-acting injectable formulation of this compound affect the design of DDI studies compared to oral aripiprazole?
A3: The extended-release nature of this compound presents unique challenges for DDI study design. Traditional crossover studies are often impractical due to the very long half-life of aripiprazole following injection (ranging from 29 to 35 days), which would require an unfeasibly long washout period.[12][13] Therefore, DDI assessments for this compound often rely on data from oral aripiprazole studies, in conjunction with population pharmacokinetic (PopPK) and physiologically-based pharmacokinetic (PBPK) modeling and simulation.[1][2][3][14] These models help predict the impact of interacting drugs on the steady-state concentrations of aripiprazole when administered as a long-acting injectable.
Q4: What are the recommended dose adjustments for this compound when co-administered with interacting drugs?
A4: Dose adjustments are often necessary and should be guided by clinical evaluation and, where possible, therapeutic drug monitoring. General recommendations include:
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With Strong CYP3A4 or CYP2D6 Inhibitors: The dose of this compound should be reduced.[3][15]
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With Strong CYP3A4 Inducers: The dose of this compound may need to be increased.[3][7]
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For CYP2D6 Poor Metabolizers: These individuals have a reduced capacity to metabolize aripiprazole and may require a lower dose, especially when co-administered with a strong CYP3A4 inhibitor.[3]
Specific dose adjustment guidelines are typically provided in the drug's prescribing information.
Troubleshooting Guide
Problem: Unexpectedly high or low aripiprazole plasma concentrations in study participants.
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Possible Cause: Concomitant medication use was not fully captured.
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Troubleshooting Step: Review all concomitant medications, including over-the-counter drugs and herbal supplements (e.g., St. John's Wort, a CYP3A4 inducer).
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Possible Cause: Genetic polymorphism in CYP2D6.
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Troubleshooting Step: Genotype participants for CYP2D6 status (e.g., poor, intermediate, extensive, or ultrarapid metabolizers). This can help explain variability in aripiprazole concentrations.[1]
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Possible Cause: Non-adherence to the interacting drug regimen.
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Troubleshooting Step: Implement measures to monitor and encourage adherence to the co-administered medication.
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Problem: Difficulty in establishing a steady-state for the interacting drug before assessing the DDI.
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Possible Cause: The interacting drug has a long half-life.
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Troubleshooting Step: Allow for a sufficient run-in period for the interacting drug to reach steady-state concentrations before initiating this compound administration.
-
-
Possible Cause: The induction effect of a CYP3A4 inducer takes time to develop.
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Troubleshooting Step: Ensure that the inducer has been administered for a long enough duration (typically 1-2 weeks) for the maximal induction effect to be achieved before assessing the interaction.
-
Problem: High inter-individual variability in pharmacokinetic parameters.
-
Possible Cause: A combination of genetic factors, concomitant medications, and patient-specific characteristics.
Data Presentation
Table 1: Effect of a Strong CYP3A4 Inducer (Carbamazepine) on the Pharmacokinetics of Oral Aripiprazole
| Pharmacokinetic Parameter | Aripiprazole Alone (Mean) | Aripiprazole + Carbamazepine (Mean) | % Decrease |
| Cmax (ng/mL) | Data not specified | Data not specified | 66%[7] - 68%[8] |
| AUC (ng·h/mL) | Data not specified | Data not specified | 71%[7] - 73%[8] |
| Dehydro-aripiprazole Cmax | Data not specified | Data not specified | 68%[7] - 69%[8] |
| Dehydro-aripiprazole AUC | Data not specified | Data not specified | 69%[7] |
Data derived from studies with oral aripiprazole.
Table 2: Effect of a Strong CYP3A4 Inhibitor (Itraconazole) on the Pharmacokinetics of Oral Aripiprazole
| Pharmacokinetic Parameter | Aripiprazole Alone (Mean) | Aripiprazole + Itraconazole (Mean) | % Increase |
| Cmax | Data not specified | Data not specified | 19.4%[5] |
| AUC | Data not specified | Data not specified | 48.0%[5] |
| Dehydro-aripiprazole Cmax | Data not specified | Data not specified | 18.6%[5] |
| Dehydro-aripiprazole AUC | Data not specified | Data not specified | 38.8%[5] |
Data derived from studies with oral aripiprazole.
Experimental Protocols
Protocol: A Representative DDI Study Design with a Strong CYP3A4 Inducer
This protocol is a generalized representation based on typical DDI study designs and data from oral aripiprazole studies.
-
Study Design: An open-label, sequential treatment design.
-
Participant Population: Clinically stable patients with schizophrenia or schizoaffective disorder who have demonstrated tolerability to oral aripiprazole.
-
Phase 1: Aripiprazole Monotherapy:
-
Administer a single intramuscular injection of this compound.
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To achieve therapeutic concentrations more rapidly, co-administer oral aripiprazole for the first 21 days.[1][14]
-
Collect pharmacokinetic samples at regular intervals to establish baseline aripiprazole and dehydro-aripiprazole concentrations at steady state.
-
-
Phase 2: Combination Therapy:
-
Initiate treatment with a strong CYP3A4 inducer (e.g., carbamazepine 200 mg twice daily).
-
Continue this compound administration at the established dosing interval.
-
Allow sufficient time (e.g., 2-4 weeks) for the inducer to reach steady-state and exert its maximal enzyme induction effect.
-
Collect pharmacokinetic samples at the same time points as in Phase 1 to determine aripiprazole and dehydro-aripiprazole concentrations in the presence of the inducer.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma samples for aripiprazole and dehydro-aripiprazole concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters (Cmax, AUC, Tmax, and trough concentrations).
-
Compare the parameters between the monotherapy and combination therapy phases to quantify the magnitude of the drug interaction.
-
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Workflow for a sequential DDI study design.
Caption: Logical relationships in enzyme-mediated DDIs.
References
- 1. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. certara.com [certara.com]
- 4. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of itraconazole co-administration and CYP2D6 genotype on the pharmacokinetics of the new antipsychotic ARIPIPRAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hhs.texas.gov [hhs.texas.gov]
- 7. Pharmacokinetics of aripiprazole and concomitant carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aripiprazole and carbamazepine Interactions - Drugs.com [drugs.com]
- 9. Pharmacokinetic and pharmacodynamic interactions between carbamazepine and aripiprazole in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of ARISTADA® (this compound) | HCP [aristadahcp.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. Population Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day Initiation Regimen for the Long-Acting Antipsychotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aripiprazole Lauroxil Formulation and Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aripiprazole (B633) Lauroxil, focusing on the impact of particle size on its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the impact of particle size on the bioavailability of Aripiprazole Lauroxil?
A1: this compound is a long-acting injectable (LAI) suspension where the drug is present as solid crystalline particles. The in vivo dissolution of these particles is the rate-limiting step for the absorption of the drug into the systemic circulation. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Smaller particles have a larger surface area-to-volume ratio, which leads to a faster dissolution rate and, consequently, a more rapid onset of therapeutic plasma concentrations of aripiprazole.[1][2]
Q2: What are the key differences between the microcrystalline and nanocrystalline formulations of this compound?
A2: The primary difference lies in the particle size of the this compound crystals. The standard formulation (e.g., Aristada®) consists of micrometer-sized particles, designed for slow dissolution and extended release over several weeks to months.[3][4] The nanocrystal dispersion (e.g., Aristada Initio®) contains nanometer-sized particles, which dissolve more rapidly, allowing for the achievement of therapeutic plasma levels much faster.[4][5][6][7][8][9] This faster onset of action with the nanocrystal formulation helps to overcome the initial lag time in therapeutic effect seen with the microcrystalline formulation.[2][8][9]
Q3: Why is a combination of a nanocrystal injection and oral aripiprazole used for treatment initiation?
A3: The nanocrystal dispersion of this compound (ALNCD) was developed to shorten the initiation period required for the long-acting injectable.[2][4] While the nanocrystals dissolve faster than the microcrystals, there is still a brief period before therapeutic concentrations are reached. To bridge this gap, a single oral dose of aripiprazole is co-administered with the initial ALNCD injection.[2][4][8][9] This one-day initiation regimen is designed to provide plasma aripiprazole levels comparable to those achieved with a 21-day oral aripiprazole supplementation that was previously required with the standard microcrystalline formulation.[2][4]
Troubleshooting Guides
Particle Size Analysis
Problem: Inconsistent or broad particle size distribution in my this compound formulation.
Possible Causes & Solutions:
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Milling/Homogenization Issues:
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Inadequate energy input: Increase milling time, speed, or pressure.
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Improper bead size (for media milling): Optimize the size and density of the milling media.
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Formulation sticking to equipment: This can be due to the material's stickiness.[10] Ensure the material is sufficiently dry or, for wet milling, has a high enough moisture content (typically >50%).[10] Consider cooling the milling chamber if heat generation is causing the material to soften.[10]
-
-
Aggregation/Agglomeration:
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Inadequate stabilizer concentration: Ensure the concentration of the stabilizing agent is sufficient to coat the surface of the newly formed particles and prevent them from re-aggregating.
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Inappropriate stabilizer: The chosen stabilizer may not be optimal for the drug substance. Screen different pharmaceutically acceptable stabilizers.
-
-
Measurement Artifacts (e.g., using Laser Diffraction):
-
Air bubbles in the sample: Degas the dispersion medium before measurement.
-
Incorrect refractive index input: Use the correct refractive index for both the particles and the dispersion medium.
-
Multiple scattering effects (for concentrated samples): Dilute the sample to an appropriate concentration as recommended by the instrument manufacturer.
-
In Vitro Dissolution Testing
Problem: High variability in dissolution profiles between batches of the same formulation.
Possible Causes & Solutions:
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Inconsistent Particle Size Distribution: As discussed above, a consistent particle size distribution is critical for reproducible dissolution.
-
Inadequate Wetting of Particles:
-
Poor dispersion in the dissolution medium: Ensure the formulation is properly suspended before adding it to the dissolution vessel. The inclusion of a surfactant in the dissolution medium can improve wetting.
-
-
"Cone" formation at the bottom of the vessel: This can occur with paddle apparatus (USP Apparatus 2) and indicates poor hydrodynamics. Optimize the paddle speed or consider using a different apparatus if the issue persists.
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Inappropriate Dissolution Medium: The pH and composition of the dissolution medium should be physiologically relevant and have the ability to discriminate between different formulations. For poorly soluble drugs like aripiprazole, the use of surfactants may be necessary.[3]
In Vivo Bioavailability Studies
Problem: Unexpected pharmacokinetic profile in animal models (e.g., lower than expected Cmax, delayed Tmax).
Possible Causes & Solutions:
-
Particle Aggregation at the Injection Site: The formulation may be aggregating upon injection, reducing the effective surface area for dissolution. This can be influenced by the ionic strength and protein content of the interstitial fluid. Consider optimizing the formulation's stabilizer to prevent in vivo aggregation.
-
Formation of a Fibrous Capsule: The formulation may be eliciting a significant foreign body response, leading to the formation of a fibrous capsule around the injection depot. This can act as a barrier to drug dissolution and absorption. Histopathological evaluation of the injection site is recommended.
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Incorrect Injection Technique: Ensure a consistent and correct intramuscular injection technique is used. The depth and location of the injection can influence absorption.
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Analytical Method Issues:
-
Poor recovery during sample preparation: Optimize the extraction method for aripiprazole and its metabolites from plasma. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods.[11][12][13][14]
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Matrix effects in LC-MS/MS: Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
Data Presentation
Table 1: Comparison of this compound Formulations
| Feature | Microcrystalline Formulation (e.g., Aristada®) | Nanocrystal Dispersion (e.g., Aristada Initio®) |
| Particle Size | Micrometer range | Nanometer range[6] |
| Dissolution Rate | Slow | Fast[4] |
| Time to Therapeutic Plasma Levels | Delayed (requires 21-day oral supplementation)[2] | Rapid (used for 1-day initiation with oral dose)[2][4] |
| Clinical Use | Maintenance treatment | Initiation of treatment[4][8][9] |
Table 2: Key Pharmacokinetic Parameters (Illustrative)
| Formulation | Tmax (median) | Half-life (median) |
| Microcrystalline AL | ~41 days | ~54 days |
| Nanocrystal AL (ALncd) | ~16-35 days | ~15-18 days[9] |
Note: These are approximate values and can vary based on the specific study and patient population.
Experimental Protocols
Particle Size Distribution Analysis by Laser Diffraction
Objective: To determine the particle size distribution of an this compound suspension.
Methodology:
-
Sample Preparation:
-
Accurately weigh a representative sample of the this compound suspension.
-
Disperse the sample in a suitable medium (e.g., water with a small amount of surfactant like Tween 80 to prevent aggregation). The dispersion should be sonicated for a defined period to ensure deagglomeration without causing primary particle fracture.
-
-
Instrument Setup:
-
Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).
-
Set the appropriate refractive indices for this compound and the dispersion medium.
-
Ensure the system is clean and the background is within acceptable limits.
-
-
Measurement:
-
Add the sample dispersion dropwise to the measurement cell until the desired obscuration level is reached (typically 10-20%).
-
Allow the sample to circulate and stabilize.
-
Perform multiple measurements (e.g., 3-5) for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Report the particle size distribution as volume-weighted distribution (Dv10, Dv50, Dv90) and span ((Dv90-Dv10)/Dv50).
-
The FDA guidance for this compound intramuscular suspension recommends population bioequivalence (PBE) analysis of D10 and D50.[1]
-
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the impact of particle size on the in vivo bioavailability of this compound.
Methodology:
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Acclimatize the animals for at least one week before the study.
-
-
Formulation Administration:
-
Divide the animals into groups, with each group receiving a different formulation (e.g., microcrystalline vs. nanocrystalline).
-
Administer a single intramuscular (IM) injection of the this compound suspension into the gluteal muscle. The dose should be calculated based on the body weight of the animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 1, 4, 8, 24, 48, 72 hours, and then daily or every other day for several weeks, depending on the expected release profile).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of aripiprazole and its active metabolite, dehydro-aripiprazole, in rat plasma. LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[11][12]
-
The method should include a sample preparation step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the plasma matrix.[11][12][13][14]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Compare the pharmacokinetic profiles of the different formulations to assess the impact of particle size.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the impact of particle size on bioavailability.
Caption: Relationship between particle size and bioavailability of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Size matters: the importance of particle size in a newly developed injectable formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day Initiation Regimen for the Long-Acting Antipsychotic this compound | springermedizin.de [springermedizin.de]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound NanoCrystal ® Dispersion Technology (Aristada Initio ® ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. This compound nanocrystal suspension | MDedge [mdedge.com]
- 10. Size Reduction: Objectives, Mechanisms & Laws Governing Size Reduction and Factors Affecting Size Reduction | Pharmaguideline [pharmaguideline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. tcu.elsevierpure.com [tcu.elsevierpure.com]
Adjusting for CYP2D6 or CYP3A4 metabolism in Aripiprazole Lauroxil research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Aripiprazole (B633) Lauroxil, with a focus on adjusting for CYP2D6 and CYP3A4 enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of Aripiprazole Lauroxil and which enzymes are involved?
A1: this compound is a long-acting injectable prodrug of aripiprazole. Following intramuscular injection, it is converted to aripiprazole through enzyme-mediated hydrolysis. Aripiprazole is the active moiety and is primarily metabolized in the liver by two main cytochrome P450 enzymes: CYP2D6 and CYP3A4.[1][2] These enzymes are responsible for converting aripiprazole into its active metabolite, dehydro-aripiprazole, and other inactive metabolites.[3] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in how individuals metabolize aripiprazole, affecting drug exposure and potentially the risk of adverse effects.[1][3]
Q2: Why is it crucial to consider CYP2D6 and CYP3A4 activity in my research on this compound?
A2: Variability in CYP2D6 and CYP3A4 activity, due to genetic factors or co-administered drugs, can lead to significant inter-individual differences in aripiprazole plasma concentrations.[4] Individuals who are "poor metabolizers" of CYP2D6 may have significantly higher concentrations of aripiprazole, potentially increasing the risk of adverse reactions.[1] Conversely, co-administration with strong inducers of CYP3A4 can decrease aripiprazole concentrations, potentially reducing efficacy. Therefore, accounting for CYP2D6 and CYP3A4 activity is essential for accurate interpretation of pharmacokinetic and pharmacodynamic data, ensuring subject safety in clinical trials, and developing appropriate dosing recommendations.
Q3: What are the general recommendations for dose adjustment of this compound (Aristada®) based on CYP2D6 metabolizer status?
A3: For patients known to be CYP2D6 poor metabolizers, a dose reduction of Aristada® is often necessary. The specific adjustment depends on the current dose. For example, for patients on 662 mg, 882 mg, or 1064 mg, the dose should be reduced to 441 mg.[5][6] No dosage adjustment is typically needed for patients already taking the 441 mg dose, if it is well-tolerated.[5][6]
Q4: How do concomitant medications that inhibit or induce CYP2D6 or CYP3A4 affect this compound dosing?
A4: Co-administration of this compound with strong inhibitors or inducers of CYP2D6 or CYP3A4 for more than two weeks requires dose adjustments.[7]
-
Strong CYP3A4 Inhibitors: The dose of Aristada® should be reduced to the next lower strength.[8]
-
Strong CYP2D6 Inhibitors: The dose of Aristada® should be reduced to the next lower strength.[5][8]
-
Both Strong CYP3A4 and Strong CYP2D6 Inhibitors: Use of Aristada® at doses of 662 mg, 882 mg, or 1064 mg should be avoided.[7]
-
Strong CYP3A4 Inducers: For patients on the 441 mg dose, an increase to 662 mg may be necessary. No adjustment is typically needed for higher doses.[5][8]
Q5: Are there any special considerations for the initiation of this compound treatment with Aristada Initio®?
A5: Yes. Aristada Initio® is a single-dose initiation product and its dosage cannot be adjusted. Therefore, its use should be avoided in patients who are known CYP2D6 poor metabolizers or in those taking strong CYP3A4 inhibitors, strong CYP2D6 inhibitors, or strong CYP3A4 inducers.[6][7]
Troubleshooting Guides
Problem 1: Unexpectedly high aripiprazole plasma concentrations in a subset of study subjects.
-
Possible Cause 1: Undiagnosed CYP2D6 Poor Metabolizer Status. A significant portion of the population has reduced CYP2D6 activity due to genetic polymorphisms.[1]
-
Troubleshooting Step: Review subject genotyping data for CYP2D6. If not available, consider performing pharmacogenetic testing to identify poor metabolizers. The mean elimination half-life of aripiprazole is significantly longer in poor metabolizers (around 146 hours) compared to extensive metabolizers (around 75 hours).[1][2]
-
-
Possible Cause 2: Concomitant Medication. The subject may be taking a strong or moderate inhibitor of CYP2D6 or CYP3A4 that was not initially accounted for.
-
Troubleshooting Step: Conduct a thorough review of all concomitant medications, including over-the-counter drugs and supplements. Cross-reference these with known CYP inhibitor lists. Co-administration of a strong CYP2D6 inhibitor can lead to a 45% higher mean concentration-to-dose ratio of aripiprazole.[9]
-
-
Possible Cause 3: Hepatic Impairment. Liver dysfunction can impair drug metabolism.
-
Troubleshooting Step: Review the subject's clinical history and liver function tests. Mild hepatic impairment has been shown to increase the AUC of aripiprazole.[10]
-
Problem 2: Lower than expected aripiprazole plasma concentrations.
-
Possible Cause 1: CYP2D6 Ultra-rapid Metabolizer Status. Some individuals have multiple copies of the CYP2D6 gene, leading to accelerated metabolism.
-
Troubleshooting Step: Check genotyping data for CYP2D6 gene duplications.
-
-
Possible Cause 2: Concomitant Medication. The subject may be taking a strong inducer of CYP3A4, such as carbamazepine (B1668303) or rifampin.
-
Troubleshooting Step: Review concomitant medications for known CYP3A4 inducers. Co-administration of a CYP3A4 inducer can result in approximately 60% lower mean concentration-to-dose ratios of aripiprazole and dehydro-aripiprazole.[9] When carbamazepine is added to aripiprazole therapy, doubling the aripiprazole dose may be necessary.[11]
-
Problem 3: High variability in pharmacokinetic data across the study population.
-
Possible Cause: Heterogeneity in CYP2D6 Metabolizer Status. A study population will naturally include individuals with different CYP2D6 metabolizer phenotypes (poor, intermediate, extensive, and ultra-rapid).
-
Troubleshooting Step: Stratify the pharmacokinetic data based on the subjects' CYP2D6 genotype. This will allow for a more accurate analysis of drug exposure within each metabolic group. Population pharmacokinetic (PopPK) models can be developed to quantify the impact of different metabolizer statuses.[3]
-
Data Presentation: Dosage Adjustments for Aristada®
Table 1: Dose Adjustments for Aristada® in Known CYP2D6 Poor Metabolizers
| Current Aristada® Dose | Recommended Dose for CYP2D6 Poor Metabolizers |
| 1064 mg | 441 mg |
| 882 mg | 441 mg |
| 662 mg | 441 mg |
| 441 mg | No dosage adjustment necessary, if tolerated. |
Data sourced from Drugs.com and ClinPGx.[5][6]
Table 2: Dose Adjustments for Aristada® with Concomitant Use of CYP Modulators (>2 weeks)
| Concomitant Medication | Recommended Aristada® Dose Adjustment | Considerations for CYP2D6 Poor Metabolizers |
| Strong CYP3A4 Inhibitor | Reduce dose to the next lower strength. No adjustment for 441 mg dose if tolerated. | Reduce dose to 441 mg from 662 mg, 882 mg, or 1064 mg. No adjustment for 441 mg dose if tolerated. |
| Strong CYP2D6 Inhibitor | Reduce dose to the next lower strength. No adjustment for 441 mg dose if tolerated. | No dose adjustment required. |
| Both Strong CYP3A4 & Strong CYP2D6 Inhibitor | Avoid use for 662 mg, 882 mg, or 1064 mg doses. No adjustment for 441 mg dose if tolerated. | N/A |
| Strong CYP3A4 Inducer | Increase 441 mg dose to 662 mg. No adjustment for 662 mg, 882 mg, or 1064 mg doses. | N/A |
Data sourced from Drugs.com and Texas Health and Human Services.[5][8]
Experimental Protocols
Protocol 1: In Vitro Assessment of Aripiprazole Metabolism by CYP2D6 and CYP3A4 using Human Liver Microsomes
This protocol outlines a general procedure to determine the in vitro metabolism of aripiprazole.
Materials:
-
Aripiprazole
-
Pooled human liver microsomes (HLMs)
-
Recombinant human CYP2D6 and CYP3A4 enzymes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitors (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of aripiprazole in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM or recombinant enzymes, and the aripiprazole stock solution. The final concentration of the organic solvent should be low (e.g., <0.2% DMSO) to avoid inhibiting enzyme activity.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile). This will precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the disappearance of aripiprazole and the formation of dehydro-aripiprazole and other metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolism from the linear portion of the substrate depletion or metabolite formation curve. For enzyme inhibition assays, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[12]
-
Visualizations
References
- 1. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CYP2D6 and CYP3A4 polymorphisms on aripiprazole and dehydroaripiprazole concentrations in patients undergoing long-acting treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. ClinPGx [clinpgx.org]
- 7. Dosing options for ARISTADA® (this compound) | HCP [aristadahcp.com]
- 8. hhs.texas.gov [hhs.texas.gov]
- 9. Influence of comedication on serum concentrations of aripiprazole and dehydroaripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methods to prevent clogging with Aripiprazole Lauroxil viscous formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the viscous formulation of Aripiprazole Lauroxil.
Troubleshooting Guide: Preventing Clogging
Clogging of the needle during the administration of this compound is a potential issue due to the formulation's viscous and crystalline nature. Adherence to the correct preparation and administration technique is critical to ensure successful delivery.
Problem: Needle Clogging During Injection
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Improper Storage | The formulation is a suspension, and particles can settle over time if not stored correctly. | Store the pre-filled syringe horizontally at room temperature (20°C to 25°C; 68°F to 77°F).[1] |
| Inadequate Re-suspension | Settled drug particles can form a dense sediment at the bottom of the syringe, leading to a blockage at the needle inlet. | 1. Tapping: Firmly tap the syringe at least 10 times to dislodge any settled material.[1][2][3] 2. Shaking: Vigorously shake the syringe for a minimum of 30 seconds to ensure a uniform suspension.[1][2][3] If the syringe is not used within 15 minutes of shaking, it must be shaken again for 30 seconds. |
| Slow Injection Speed | This compound formulation exhibits shear-thinning properties, meaning its viscosity decreases with an increased rate of shear (i.e., faster injection). A slow injection does not sufficiently reduce the viscosity, increasing the likelihood of clogging.[4] | Inject the entire content of the syringe intramuscularly in a rapid and continuous manner (in less than 10 seconds).[1][3] Studies have shown that a faster injection rate results in fewer injection site failures, such as needle clogging.[5] |
| Incorrect Needle Selection | Using a needle with too high a gauge (thinner needle) for the viscous formulation can increase the force required for injection and the risk of clogging. | Select the appropriate needle from the provided kit based on the injection site (deltoid or gluteal) and the patient's body habitus. The kits contain 20-gauge and 21-gauge needles of varying lengths.[2][3][6] |
| Air Bubbles in Syringe | While priming is necessary to remove air, failure to do so correctly can leave air pockets that may interfere with the smooth flow of the suspension. | After shaking and attaching the needle, bring the syringe into an upright position and tap it to bring air to the top. Depress the plunger to remove the air until a few drops of the suspension are released.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is the specific administration technique (tapping, shaking, rapid injection) so crucial for this compound?
A1: The this compound formulation is an aqueous-based, crystalline suspension with non-Newtonian, shear-thinning properties.[1][4] This means its viscosity is not constant and decreases under stress.
-
Tapping and Shaking: These steps are essential to re-suspend the drug particles uniformly. Due to its crystalline structure, improper suspension can lead to needle clogs.[1]
-
Rapid Injection: A fast injection rate applies shear stress to the formulation, significantly lowering its viscosity and allowing it to flow more easily through the needle, thus preventing clogging.[4]
Q2: What are the available dosage strengths and corresponding injection volumes for Aristada®?
A2: Aristada® is available in several dosage strengths with corresponding injection volumes, which are important factors to consider for injectability.
| Dosage Strength | Injection Volume | Dosing Frequency Options |
| 441 mg | 1.6 mL | Monthly |
| 662 mg | 2.4 mL | Monthly |
| 882 mg | 3.2 mL | Monthly or Every 6 weeks |
| 1064 mg | 3.9 mL | Every 2 months |
(Data sourced from the FDA label for ARISTADA®)[3]
Q3: What needle gauges are provided with the this compound kits?
A3: The kits for Aristada® and Aristada Initio® include safety needles of different gauges and lengths to accommodate different injection sites and patient sizes.
-
Aristada® 441 mg kit: Contains a 1-inch 21-gauge, a 1½-inch 20-gauge, and a 2-inch 20-gauge needle.[2]
-
Aristada® 662 mg, 882 mg, and 1064 mg kits: Contain a 1½-inch 20-gauge and a 2-inch 20-gauge needle.[2]
-
Aristada Initio® 675 mg kit: Contains a 1-inch 21-gauge, a 1½-inch 20-gauge, and a 2-inch 20-gauge needle.[6]
Q4: Can the injection be administered in any muscle?
A4: No, the injection site is specific to the dosage.
-
441 mg dose: Can be administered in the deltoid or gluteal muscle.[3]
-
662 mg, 882 mg, and 1064 mg doses: Must be administered in the gluteal muscle.[1][3]
Experimental Protocols
Protocol for Measuring Injection Force of a Viscous Formulation
This protocol provides a general methodology for quantifying the injection force of viscous drug formulations like this compound, which can be adapted for specific laboratory settings.
Objective: To determine the force required to expel a viscous formulation from a pre-filled syringe through needles of various gauges at different, controlled injection speeds.
Materials:
-
Pre-filled syringes with the test formulation.
-
A selection of hypodermic needles with varying gauges (e.g., 20G, 21G, 22G).
-
A universal testing machine (e.g., an Instron® machine) equipped with a compression platen and a load cell.
-
A custom fixture to securely hold the syringe in a vertical position.
-
Data acquisition software.
Methodology:
-
Preparation:
-
Allow the pre-filled syringe to equilibrate to room temperature.
-
Prepare the formulation according to the recommended procedure (e.g., tapping and shaking for a specified duration).
-
Securely attach the desired gauge needle to the syringe.
-
Prime the syringe to remove any air.
-
-
Setup:
-
Mount the syringe securely in the custom fixture on the universal testing machine.
-
Position the compression platen directly above the syringe plunger without making contact.
-
-
Data Collection:
-
Set the data acquisition software to record force (in Newtons) and displacement (in millimeters) over time.
-
Program the testing machine to move the compression platen downwards at a constant speed to depress the plunger. Test a range of speeds that are relevant to a manual injection (e.g., from 50 mm/min to 500 mm/min).
-
Initiate the test. The machine will apply a constant velocity to the plunger, and the load cell will measure the resistive force.
-
The test is complete once the entire volume of the formulation has been expelled.
-
-
Analysis:
-
The output from the software will be a force vs. time or force vs. displacement curve.
-
From this curve, key parameters can be determined:
-
Peak Initial Force (PBF): The initial force required to start the plunger moving.
-
Dynamic Glide Force (DGF): The average force during the steady-state portion of the injection.
-
-
Repeat the experiment with different needle gauges and injection speeds to compare the effects on injection force.
-
Visualizations
References
- 1. Science of ARISTADA® (this compound) | HCP [aristadahcp.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. How Needle Gauge Affects Injection Comfort and Efficacy [mycomedical.com]
- 6. This compound Dosing Regimens: Understanding Dosage Strengths and Injection Intervals | CNS Spectrums | Cambridge Core [cambridge.org]
Technical Support Center: Ensuring Consistent Aripiprazole Lauroxil Suspension for Injection
This technical support center is designed for researchers, scientists, and drug development professionals working with Aripiprazole (B633) Lauroxil injectable suspension. It provides troubleshooting guidance and answers to frequently asked questions to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Formulation and Handling
-
What is Aripiprazole Lauroxil and how is it formulated for injection? this compound is a long-acting injectable atypical antipsychotic. It is a prodrug of aripiprazole, meaning it is converted into aripiprazole in the body.[1] The formulation is an aqueous-based sterile suspension of this compound crystals intended for intramuscular injection.[2] This crystalline suspension is designed for extended-release, allowing for dosing intervals of several weeks to months.[3]
-
What are the key formulation components of the this compound suspension and their functions? The this compound suspension contains the active pharmaceutical ingredient (API) and various excipients to ensure its stability and performance. While the exact composition is proprietary, key components include:
-
This compound: The active prodrug in a crystalline form.
-
Aqueous Vehicle: The liquid base of the suspension.
-
Surface Stabilizer (e.g., Polysorbate 20): Prevents particle aggregation and aids in the dispersion of the drug crystals.
-
Tonicity Agent: Adjusts the osmotic pressure of the suspension.
-
Buffer: Maintains the pH of the formulation.[4]
-
-
How should this compound pre-filled syringes be stored? To minimize settling of the suspension, pre-filled syringes should be stored horizontally at room temperature.[5][6] Storing the syringe vertically can lead to the formation of a compact sediment that may be difficult to resuspend.
Preparation and Administration
-
Why is the resuspension procedure so critical? Proper resuspension is essential to ensure a uniform distribution of this compound particles, which is critical for accurate dosing and consistent drug release.[2] Incomplete suspension can lead to under-dosing or variability in the pharmacokinetic profile.
-
What is the recommended procedure for resuspending the this compound suspension? The recommended procedure involves two key steps: tapping and shaking.
-
Tapping: Tap the syringe firmly on a hard surface at least 10 times to dislodge any settled drug particles.[7][8]
-
Shaking: Shake the syringe vigorously for a minimum of 30 seconds to ensure a uniform suspension.[6][9] The suspension should appear milky-white and homogeneous. If not used within 15 minutes, the syringe should be shaken again for 30 seconds.[9]
-
-
What needle gauge is recommended for injection? The recommended needle gauge varies depending on the injection site and the specific product (ARISTADA® or ARISTADA INITIO®). Commonly used gauges are 20G and 21G.[5] A rapid and continuous injection is recommended to prevent needle clogging.[2][5]
Troubleshooting Guide
Issue: Difficulty in Resuspending the Suspension
-
Symptom: The suspension appears non-uniform, with visible clumps or a clear liquid layer, even after following the recommended tapping and shaking procedure.
-
Possible Causes:
-
Improper Storage: The syringe may have been stored vertically, leading to the formation of a dense sediment.[5]
-
Insufficient Tapping/Shaking: The tapping and shaking may not have been vigorous enough or of sufficient duration.
-
Temperature Effects: Exposure to extreme temperatures during storage or handling can affect the physical stability of the suspension.[10]
-
-
Solutions:
-
Ensure the syringe has been stored horizontally.
-
Repeat the tapping and shaking procedure, ensuring each step is performed with adequate force and for the recommended duration.
-
Visually inspect the syringe for a uniform, milky-white appearance before proceeding.
-
Issue: Needle Clogging During Injection
-
Symptom: The plunger is difficult to depress, or the flow of the suspension is blocked during administration.
-
Possible Causes:
-
Incomplete Resuspension: Agglomerates of drug particles can block the needle.[6]
-
Slow Injection Speed: this compound suspension exhibits shear-thinning properties, meaning its viscosity decreases with a faster injection rate. A slow injection can lead to increased resistance and potential clogging.[9]
-
Incorrect Needle Gauge: Using a needle with too small a gauge can increase the risk of clogging.
-
-
Solutions:
Issue: Inconsistent Experimental Results (e.g., variable pharmacokinetic profiles)
-
Symptom: High variability in drug concentration levels between experimental subjects or batches.
-
Possible Causes:
-
Inconsistent Suspension Preparation: Variations in the resuspension technique can lead to inaccurate dosing.
-
Variability in Particle Size Distribution: The particle size of the this compound crystals is a critical factor in its dissolution and release rate.[11]
-
Improper Injection Technique: Inconsistent injection speed or depth can affect drug absorption.
-
-
Solutions:
-
Standardize the resuspension protocol across all experiments.
-
Perform particle size analysis to ensure consistency between batches.
-
Ensure all personnel are trained on the proper injection technique, emphasizing a rapid and continuous motion.
-
Data Presentation
Table 1: Representative Particle Size Distribution Specifications for this compound Formulations
| Parameter | ARISTADA® (Microcrystalline) | ARISTADA INITIO® (Nanocrystal Dispersion) |
| Dv10 | ~10 µm | ~84.0 nm |
| Dv50 | ~20 µm | ~166.1 nm |
| Dv90 | Not Specified | ~296.8 nm |
Note: The values presented are representative and may vary between batches. Refer to the specific certificate of analysis for precise specifications.[1][4]
Experimental Protocols
1. Protocol for Particle Size Distribution Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution of the this compound suspension.
-
Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer or Beckman Coulter LS 13 320).
-
Methodology:
-
Sample Preparation: Ensure the this compound suspension is fully resuspended according to the recommended tapping and shaking procedure.
-
Dispersion: Disperse an appropriate amount of the suspension in a suitable dispersant (e.g., water with a surfactant) to achieve an optimal obscuration level.
-
Measurement: Analyze the sample using the laser diffraction instrument.
-
Data Analysis: Calculate the volume-based particle size distribution, reporting parameters such as Dv10, Dv50, and Dv90.[12]
-
2. Protocol for In Vitro Release Testing (IVRT)
-
Objective: To assess the in vitro drug release profile of this compound from the suspension.
-
Apparatus: USP Apparatus 4 (Flow-Through Cell) or other appropriate dissolution apparatus.
-
Methodology:
-
Sample Preparation: Place a known amount of the resuspended this compound suspension into the flow-through cell.
-
Dissolution Medium: Use a physiologically relevant dissolution medium at 37°C. The composition of the medium should be selected to ensure sink conditions.
-
Flow Rate: Set an appropriate flow rate for the dissolution medium.
-
Sampling: Collect samples of the dissolution medium at predetermined time points over an extended period (days to weeks).
-
Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][12]
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the dissolution profile.
-
Visualizations
Caption: Workflow for the preparation of this compound suspension for injection.
Caption: Troubleshooting logic for addressing inconsistent this compound suspension.
References
- 1. data.epo.org [data.epo.org]
- 2. Best Practices for this compound Administration: From Formulation Development to Injection Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10688091B2 - Aripiprazole prodrug composition - Google Patents [patents.google.com]
- 5. Administration Instructions for ARISTADA® (this compound) | HCP [aristadahcp.com]
- 6. Aristada (this compound LAI) | SMI CalAdviser [smicaladviser.org]
- 7. DailyMed - ARISTADA- this compound injection, suspension, extended release [dailymed.nlm.nih.gov]
- 8. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on Aripiprazole Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Long-Acting Injectables: Key Strategies, Challenges, and Emerging Trends - AAPS Newsmagazine [aapsnewsmagazine.org]
- 11. Identification & Assay Methods for Aripiprazole [sigmaaldrich.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Preclinical Showdown: Aripiprazole Lauroxil vs. Risperidone Long-Acting Injectable
In the landscape of long-acting injectable (LAI) antipsychotics, aripiprazole (B633) lauroxil and risperidone (B510) LAI represent two distinct therapeutic strategies for the management of schizophrenia. This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a detailed look at their pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetic Profile
The pharmacokinetic properties of a long-acting injectable are critical to its clinical efficacy and tolerability, dictating the dosing interval and the consistency of drug exposure. Preclinical studies in animal models provide foundational insights into these characteristics.
Aripiprazole Lauroxil is a prodrug of aripiprazole, meaning it is converted into the active moiety, aripiprazole, in the body. Following a single intramuscular injection of Aristada Initio, a formulation of this compound, aripiprazole appears in the systemic circulation on the day of injection, with a median time to reach peak plasma exposure of approximately 27 days[1]. The extended-release is achieved through enzyme-mediated hydrolysis[2]. To achieve therapeutic concentrations more rapidly, an initial oral supplementation with aripiprazole for 21 days is often required with the first injection of this compound[3][4]. The mean elimination half-life of aripiprazole following the last dose of this compound is long, ranging from 53.9 to 57.2 days depending on the dose[5].
Risperidone Long-Acting Injectable , in contrast, utilizes a microsphere-based technology for its extended-release profile. Preclinical studies in rats with a depot injection of risperidone showed a mean peak plasma drug concentration of 459.7 ng/mL attained after 3 days. The plasma concentration was then maintained between 158.3 ng/mL and 211.1 ng/mL from day 7 to day 26[6][7]. This formulation demonstrated a sustained drug release for a period of 30 days, with a terminal half-life of 20.6 days in rats[6][8]. Notably, the marketed formulation of risperidone LAI (Risperdal Consta®) is associated with a lag time of about 3 weeks after the initial injection before therapeutic plasma concentrations are achieved, necessitating oral supplementation during this period[6][7][8].
| Parameter | This compound (in humans) | Risperidone LAI (in rats) |
| Time to Peak Plasma Concentration (Tmax) | ~27 days (range: 16-35 days)[1] | 3 days[6][7] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | 459.7 ng/mL[6][7] |
| Sustained Plasma Concentration | Maintained for an additional 36 days after a 5-6 day release period[3][4] | 158.3 - 211.1 ng/mL (Day 7-26)[6][7] |
| Terminal Half-life (t1/2) | 53.9 - 57.2 days[5] | 20.6 days[6][8] |
| Initial Oral Supplementation | Required for 21 days[3][4] | Required for ~3 weeks with marketed formulation[6][7][8] |
Receptor Binding and Pharmacodynamics
The therapeutic effects and side-effect profiles of antipsychotics are largely determined by their interactions with various neurotransmitter receptors, particularly dopamine (B1211576) D2 receptors.
Aripiprazole acts as a partial agonist at dopamine D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors[1]. This "dopamine stabilization" mechanism is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal symptoms compared to D2 antagonists. Interestingly, one preclinical study in young rats demonstrated that repeated treatment with aripiprazole led to an up-regulation of dopamine D2 receptors[9][10][11]. Molecular docking studies suggest that aripiprazole and its derivatives have a stronger interaction with D2 and D4 receptors compared to D3 receptors[12].
Risperidone and its active metabolite, 9-hydroxyrisperidone, are potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of many atypical antipsychotics. Positron Emission Tomography (PET) studies in patients have shown a dose-dependent D2 receptor occupancy with long-acting injectable risperidone. Doses of 25 mg, 50 mg, and 75 mg administered every two weeks resulted in mean post-injection D2 occupancy levels of 71.0%, 74.4%, and 81.5%, respectively[13][14][15]. The estimated plasma concentration associated with 50% D2 occupancy (ED50) was 11.06 ng/mL[13][14]. A study examining monthly administration of 50 mg long-acting risperidone found a mean D2 receptor occupancy of 56%[16].
| Feature | This compound (Aripiprazole) | Risperidone LAI (Risperidone) |
| Primary Mechanism of Action | Partial agonist at D2 and 5-HT1A receptors; Antagonist at 5-HT2A receptors[1] | Antagonist at D2 and 5-HT2A receptors |
| Dopamine D2 Receptor Occupancy | Dose-dependent, brain penetration confirmed in humans[1] | Dose-dependent; 25mg: 71.0% (post-injection), 50mg: 74.4% (post-injection), 75mg: 81.5% (post-injection)[13][14][15] |
| Effect on D2 Receptor Density | Repeated treatment in young rats caused D2 receptor up-regulation[9][10][11] | Not explicitly stated in the provided results |
| Receptor Binding Profile | Stronger interaction with D2/D4 than D3 receptors[12] | Potent antagonist at both D2 and 5-HT2A receptors |
Experimental Protocols
A summary of the methodologies employed in the key cited preclinical and clinical studies is provided below.
This compound Pharmacokinetic Studies
-
Study Design: Population pharmacokinetic (PopPK) modeling was used to characterize the pharmacokinetics of this compound. Data was collected from multiple clinical studies involving patients with schizophrenia.
-
Administration: Intramuscular injection of this compound.
-
Sampling: Plasma samples were collected at various time points to measure aripiprazole concentrations.
-
Analysis: A PopPK model was developed to describe the absorption, distribution, metabolism, and elimination of aripiprazole following administration of this compound[3][4].
Risperidone Long-Acting Injectable Pharmacokinetic Study (in rats)
-
Animals: The in vivo pharmacokinetic studies were conducted on rats[6][7].
-
Administration: A developed risperidone depot injection was administered to the rats[6][7].
-
Sampling: Plasma samples were collected at various time points (e.g., 3, 7, 26, and 30 days) after drug administration[6][7].
-
Analysis: Plasma drug concentrations were measured to determine the pharmacokinetic profile, including Cmax, and to assess the sustained release of the formulation[6][7].
Dopamine D2 Receptor Occupancy Studies (PET)
-
Subjects: Patients with a diagnosis of schizophrenia or schizoaffective disorder.
-
Drug Administration: Patients were stabilized on a specific dose of long-acting injectable risperidone (e.g., 25, 50, or 75 mg every 2 weeks)[13][14][15].
-
Imaging: Positron Emission Tomography (PET) scans using the radioligand [11C]raclopride were performed to measure D2 receptor occupancy in the brain. Scans were conducted at different time points relative to the injection cycle (e.g., post-injection and pre-injection)[13][14][15].
-
Blood Sampling: Plasma was collected to measure the concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone[13][14].
-
Analysis: The PET data was used to calculate the percentage of D2 receptor occupancy, and this was correlated with plasma drug concentrations[13][14].
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows, the following diagrams are provided.
Caption: Receptor binding profiles of aripiprazole and risperidone.
Caption: Experimental workflow for LAI antipsychotic evaluation.
References
- 1. hhs.texas.gov [hhs.texas.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Formulation development and pharmacokinetic studies of long acting in situ depot injection of risperidone | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 9. Repeated aripiprazole treatment causes dopamine D2 receptor up-regulation and dopamine supersensitivity in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repeated aripiprazole treatment causes dopamine D2 receptor up-regulation and dopamine supersensitivity in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing aripiprazole and its ester derivatives, lauroxil and cavoxil, in interaction with dopamine D2 receptor: Molecular docking and dynamics simulations with physicochemical appraisals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Monthly administration of long-acting injectable risperidone and striatal dopamine D2 receptor occupancy for the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Aripiprazole Lauroxil and Paliperidone Palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two long-acting injectable atypical antipsychotics: Aripiprazole (B633) Lauroxil and Paliperidone (B428) Palmitate. The information presented herein is synthesized from a range of preclinical and clinical studies to support research and development in the field of neuropsychopharmacology.
Mechanism of Action: A Tale of Two Dopamine (B1211576) Receptor Interactions
The primary distinction in the in vivo efficacy of Aripiprazole Lauroxil and Paliperidone Palmitate lies in their distinct mechanisms of action at the dopamine D2 receptor. Aripiprazole, the active metabolite of this compound, is a partial agonist at the D2 receptor, whereas paliperidone, the active moiety of Paliperidone Palmitate, is a D2 receptor antagonist.[1][2][3][4] This fundamental difference dictates their downstream effects on dopaminergic and serotonergic pathways.
Aripiprazole's partial agonism allows it to act as a dopamine system stabilizer. In brain regions with excessive dopamine (hyperdopaminergic states), it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (hypodopaminergic states), it exhibits functional agonist activity, increasing dopaminergic tone.[3] Paliperidone, as a conventional antagonist, blocks D2 receptors, thereby reducing dopamine-mediated signaling.[4]
Both agents also interact with serotonin (B10506) receptors. Aripiprazole is a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1] Paliperidone is a potent antagonist at 5-HT2A receptors.[4]
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in patients with schizophrenia have provided quantitative insights into the in vivo receptor occupancy of aripiprazole and paliperidone at therapeutic doses.
Aripiprazole demonstrates very high occupancy of striatal D2 receptors, with studies showing an average of 87% in the putamen, 93% in the caudate, and 91% in the ventral striatum.[5] Notably, even at these high occupancy levels, the incidence of extrapyramidal side effects (EPS) is reported to be low, a phenomenon attributed to its partial agonist activity.[5] In contrast, 5-HT2A receptor occupancy by aripiprazole is lower, in the range of 54-60%.[5]
Paliperidone also achieves significant D2 receptor occupancy. Studies with paliperidone ER have shown that doses of 6-9 mg result in an estimated D2 receptor occupancy of 70-80% in both the striatum and temporal cortex.[6]
| Receptor | Aripiprazole (10-30 mg)[5] | Paliperidone ER (6-9 mg)[6] |
| Dopamine D2 (Striatum) | 85-95% | 70-80% |
| Serotonin 5-HT2A | 54-60% | Not directly compared in the same study |
| Serotonin 5-HT1A | ~16% | Not applicable |
Table 1: Comparative In Vivo Receptor Occupancy in Patients with Schizophrenia
Preclinical Efficacy in Animal Models of Schizophrenia
While direct head-to-head preclinical studies comparing this compound and Paliperidone Palmitate are limited, the efficacy of their active moieties has been assessed in various animal models relevant to schizophrenia.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. In this paradigm, animals learn to avoid an aversive stimulus (e.g., footshock) in response to a conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this learned avoidance behavior without impairing the escape response. One study in animal models showed that aripiprazole required a much higher D2 receptor occupancy (86%) to inhibit the conditioned avoidance response compared to its effect on amphetamine-induced locomotor activity.[7]
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Antipsychotics can restore deficits in PPI. Both typical and atypical antipsychotics, including risperidone (B510) (the parent compound of paliperidone), have been shown to enhance PPI in mouse strains with baseline deficits.[4]
Clinical Efficacy: The ALPINE Study
The ALPINE (this compound and Paliperidone Palmitate: INitiation Effectiveness) study was a head-to-head, double-blind, randomized clinical trial in patients hospitalized for an acute exacerbation of schizophrenia.[8][9] This study provides the most direct clinical comparison of the two long-acting injectables.
Patients were randomized to receive either this compound (1064 mg every 2 months) or Paliperidone Palmitate (156 mg monthly).[8] The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to week 4.
Both treatment groups showed statistically significant improvements in PANSS total scores from baseline at week 4, indicating that both medications are effective in managing acute symptoms of schizophrenia.[8]
| Timepoint | This compound (Mean Change from Baseline)[8] | Paliperidone Palmitate (Mean Change from Baseline)[8] |
| Week 4 | -17.4 | -20.1 |
| Week 9 | -19.8 | -22.5 |
| Week 25 | -23.3 | -21.7 |
Table 2: Change in PANSS Total Score from Baseline in the ALPINE Study
Experimental Protocols
In Vivo Receptor Occupancy via PET Imaging
-
Objective: To quantify the percentage of dopamine D2 and serotonin 5-HT2A receptors occupied by the antipsychotic drug at steady-state plasma concentrations.
-
Methodology (General):
-
Subject Selection: Patients with a confirmed diagnosis of schizophrenia.
-
Radiotracer Administration: Intravenous bolus injection of a specific radiotracer, such as [¹¹C]raclopride for D2 receptors or [¹⁸F]setoperone for 5-HT2A receptors.
-
PET Scanning: Dynamic scanning for a specified duration (e.g., 60-90 minutes) to measure the time-activity curves of the radiotracer in various brain regions (e.g., striatum, cortex) and a reference region devoid of the target receptors (e.g., cerebellum).
-
Data Analysis: A kinetic model (e.g., simplified reference tissue model) is used to calculate the binding potential (BP_ND) of the radiotracer in the target regions.
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in BP_ND in the drug-treated state compared to a baseline (drug-free) state: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline.
-
Conditioned Avoidance Response (CAR) in Rats
-
Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to suppress a learned avoidance behavior.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Acquisition Training: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an aversive unconditioned stimulus (US), a mild footshock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation. If the rat does not move during the CS, it can escape the shock by moving to the other compartment during the US presentation. This is repeated for a set number of trials over several days until a stable avoidance performance is achieved.
-
Drug Testing: Once the avoidance response is established, animals are treated with the test compound (this compound or Paliperidone Palmitate) or vehicle.
-
Test Session: After a predetermined pretreatment time, the animals are placed back in the shuttle box and subjected to a series of test trials where only the CS is presented.
-
Data Collection: The number of avoidances (moving during the CS), escapes (moving during the US period if presented), and escape failures are recorded. A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
In Vivo Microdialysis in Rats
-
Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine and serotonin, and their metabolites in specific brain regions following drug administration.
-
Methodology:
-
Probe Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.
-
Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After collecting baseline samples, the test drug is administered.
-
Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Conclusion
This compound and Paliperidone Palmitate are both effective long-acting injectable antipsychotics for the treatment of schizophrenia. Their primary divergence in in vivo action stems from their interaction with the dopamine D2 receptor, with aripiprazole acting as a partial agonist and paliperidone as an antagonist. This leads to different receptor occupancy profiles and potentially different effects on downstream signaling and clinical outcomes. While both demonstrate robust efficacy in reducing the symptoms of schizophrenia, as evidenced by clinical trials such as the ALPINE study, their distinct pharmacological profiles may have implications for individual patient response and tolerability. Further direct comparative preclinical studies would be beneficial to fully elucidate the nuanced differences in their in vivo effects.
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 6. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aripiprazole Lauroxil and Aripiprazole Monohydrate for Long-Acting Injectable Antipsychotic Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Formulations
Aripiprazole (B633), a second-generation antipsychotic, is available in two long-acting injectable (LAI) formulations for the treatment of schizophrenia: Aripiprazole Lauroxil and Aripiprazole Monohydrate. While both aim to improve treatment adherence and provide sustained therapeutic concentrations compared to oral medication, they differ significantly in their chemical composition, pharmacokinetic profiles, and clinical administration. This guide provides a detailed, data-driven comparison of these two formulations to inform research and clinical development.
Executive Summary
This compound is a prodrug that undergoes a two-step hydrolysis to release aripiprazole, resulting in a prolonged release profile and flexible dosing intervals. Aripiprazole Monohydrate is a crystalline form of aripiprazole that is formulated for extended-release. Key differences lie in their initiation regimens, available dosing strengths, and pharmacokinetic parameters. While direct head-to-head efficacy trials are limited, both formulations have demonstrated efficacy and safety in placebo-controlled studies.[1][2][3] The choice between these formulations may depend on patient-specific needs, clinical setting, and desired dosing frequency.
Table 1: Formulation and Dosing Comparison
| Feature | This compound (Aristada®) | Aripiprazole Monohydrate (Abilify Maintena®) |
| Molecule Type | Prodrug of Aripiprazole | Aripiprazole |
| Formulation | Aqueous suspension of this compound | Lyophilized powder for reconstitution into an aqueous suspension |
| Available Doses | 441 mg, 662 mg, 882 mg, 1064 mg | 300 mg, 400 mg |
| Dosing Frequency | Every 4, 6, or 8 weeks | Every 4 weeks |
| Administration Site | Deltoid or Gluteal muscle | Deltoid or Gluteal muscle |
| Initiation Regimen | 21-day oral aripiprazole overlap OR a one-day initiation with Aristada Initio® (this compound nanocrystal dispersion) and a single 30 mg oral aripiprazole dose.[4][5] | 14-day oral aripiprazole overlap.[4] |
Table 2: Pharmacokinetic Profile Comparison
| Parameter | This compound | Aripiprazole Monohydrate |
| Time to Peak Plasma Concentration (Tmax) | 5-7 days for aripiprazole to appear in circulation, with continued release for up to 36 days.[6] | Median Tmax of 5-7 days. |
| Half-life (t½) | Longer half-life due to the prodrug conversion process.[4] | Approximately 75 hours for aripiprazole and 94 hours for its major metabolite, dehydro-aripiprazole, after oral administration. |
| Steady State | Achieved after the fourth injection.[6] | Attained by the fourth monthly injection. |
| Dose Proportionality | Dose-proportional increases in aripiprazole concentrations are observed. | Dose-proportional increases in aripiprazole and dehydro-aripiprazole concentrations are observed. |
Efficacy and Safety
Both this compound and Aripiprazole Monohydrate have demonstrated significant efficacy in reducing symptoms of schizophrenia compared to placebo in pivotal, randomized, double-blind clinical trials.[1][2][3][7]
This compound Efficacy
In a 12-week, placebo-controlled study of patients with acute exacerbation of schizophrenia, both 441 mg and 882 mg monthly doses of this compound resulted in statistically significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to day 85.[7][8]
Aripiprazole Monohydrate Efficacy
A 12-week, randomized, double-blind, placebo-controlled trial in acutely relapsed adult patients with schizophrenia demonstrated the efficacy of Aripiprazole Monohydrate 400 mg.[9] Furthermore, a 52-week maintenance trial showed that Aripiprazole Monohydrate significantly delayed the time to impending relapse compared to placebo.
Safety and Tolerability
The overall safety profiles of both this compound and Aripiprazole Monohydrate are consistent with that of oral aripiprazole.[1][2][3] The most common adverse reactions include akathisia, insomnia, headache, and injection site reactions.[8]
Table 3: Pivotal Trial Adverse Events (Incidence ≥5% and at least twice the rate of placebo)
| Adverse Event | This compound (441 mg & 882 mg pooled) | Placebo |
| Akathisia | 9.0% | 3.6% |
| Insomnia | 7.5% | 4.6% |
| Headache | 6.5% | 5.1% |
Data synthesized from the pivotal trial of this compound.[7]
| Adverse Event | Aripiprazole Monohydrate (400 mg) | Placebo |
| Akathisia | 9.0% | 3.5% |
| Injection site pain | 5.4% | 1.2% |
| Somnolence | 5.4% | 2.9% |
| Sedation | 5.4% | 1.2% |
Data from a 12-week study of Aripiprazole Monohydrate.[9]
Experimental Protocols
Pivotal Trial of this compound (NCT01469039)
This was a 12-week, multicenter, randomized, double-blind, placebo-controlled, fixed-dose study in 622 adult patients with a diagnosis of schizophrenia (DSM-IV-TR) experiencing an acute exacerbation.[8]
-
Inclusion Criteria: Patients aged 18 to 70 years with a PANSS total score between 70 and 120.
-
Randomization: Patients were randomized (1:1:1) to receive intramuscular injections of this compound 441 mg, 882 mg, or placebo.
-
Treatment Protocol: Injections were administered on days 1, 29, and 57. Patients in the active treatment arms received a 21-day course of concomitant oral aripiprazole (15 mg/day).
-
Primary Efficacy Endpoint: Change from baseline in PANSS total score at day 85.
-
Secondary Efficacy Endpoint: Change from baseline in Clinical Global Impression-Improvement (CGI-I) scale score at day 85.
Pivotal Trial of Aripiprazole Monohydrate
A 12-week, randomized, double-blind, placebo-controlled study was conducted in acutely relapsed adult patients with schizophrenia.[9]
-
Inclusion Criteria: Adult patients with a diagnosis of schizophrenia experiencing an acute relapse.
-
Randomization: Patients were randomized to receive either Aripiprazole Monohydrate 400 mg or placebo.
-
Treatment Protocol: After the initial injection, patients received 14 days of the corresponding oral formulation (aripiprazole or placebo).
-
Primary Efficacy Endpoint: Change from baseline in PANSS total score.
Mechanism of Action and Signaling Pathways
Aripiprazole's therapeutic effects are thought to be mediated through a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[10][11][12]
Dopamine D2 Receptor Partial Agonism
In a state of dopamine hyperactivity (thought to be associated with positive symptoms of schizophrenia), aripiprazole acts as a functional antagonist at D2 receptors, reducing dopaminergic neurotransmission.[10][11] Conversely, in a state of dopamine hypoactivity (hypothesized to contribute to negative and cognitive symptoms), its partial agonism increases dopaminergic tone.[10][11]
Caption: Aripiprazole's partial agonism at D2 receptors.
Serotonin 5-HT1A Receptor Partial Agonism and 5-HT2A Receptor Antagonism
Partial agonism at 5-HT1A receptors is thought to contribute to aripiprazole's anxiolytic and antidepressant effects, as well as potentially mitigating extrapyramidal side effects.[13] Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms and a lower risk of extrapyramidal symptoms.
Caption: Aripiprazole's activity at serotonin receptors.
Experimental Workflow: Pivotal Clinical Trial Design
The following diagram illustrates a typical workflow for the pivotal clinical trials of both this compound and Aripiprazole Monohydrate.
Caption: Generalized workflow of pivotal clinical trials.
Conclusion
This compound and Aripiprazole Monohydrate are both effective long-acting injectable formulations of aripiprazole for the treatment of schizophrenia. The choice between them is nuanced and depends on factors such as the desired dosing interval, the need for a rapid initiation without an extended oral overlap, and patient-specific pharmacokinetic considerations. This compound offers more flexible dosing schedules, including every 6- and 8-week options, and a one-day initiation regimen. Aripiprazole Monohydrate has a longer history of clinical use and a substantial body of evidence supporting its efficacy and safety. Further direct comparative effectiveness research would be beneficial to more definitively delineate the relative advantages of each formulation in specific patient populations.
References
- 1. Aripiprazole long-acting injectable formulations for schizophrenia: aripiprazole monohydrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Aripiprazole, Aripiprazole Monohydrate, and this compound (Chapter 16) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 5. Pharmacokinetics of ARISTADA® (this compound) | HCP [aristadahcp.com]
- 6. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pivotal Trial of ARISTADA® (this compound) | HCP [aristadahcp.com]
- 8. A randomized, double-blind, placebo-controlled trial of this compound in acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy | ABILIFY MAINTENA® (aripiprazole) [abilifyasimtufiihcp.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. psychscenehub.com [psychscenehub.com]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Dopamine D2 Receptor Occupancy by Long-Acting Injectable Antipsychotics
A detailed guide for researchers and drug development professionals on the receptor binding profiles of key long-acting injectable (LAI) antipsychotics, supported by experimental data from positron emission tomography (PET) studies.
This guide provides a cross-study comparison of the dopamine (B1211576) D2 receptor occupancy of several widely used long-acting injectable (LAI) antipsychotics. Understanding the in-vivo receptor binding characteristics of these agents is crucial for optimizing dosing strategies, predicting clinical efficacy, and minimizing side effects. The data presented here is compiled from various positron emission tomography (PET) imaging studies, a key technology in quantifying receptor occupancy in the brain.
Quantitative Comparison of D2 Receptor Occupancy
The following table summarizes the dopamine D2 receptor occupancy data for different LAI antipsychotics. It is important to note that these values are derived from separate studies, which may have variations in patient populations, imaging protocols, and data analysis methods. Therefore, direct comparisons should be made with caution. The therapeutic window for D2 receptor occupancy is generally considered to be between 65% and 80% for optimal antipsychotic effect with a lower risk of extrapyramidal symptoms (EPS).[1]
| LAI Antipsychotic | Active Moiety | Dose | D2 Receptor Occupancy (%) | Time Point of Measurement | Study Population |
| Aripiprazole (B633) Monohydrate (Abilify Maintena®) | Aripiprazole | 10 mg/day (oral equivalent) | ~85%[2] | Steady State | Patients with Schizophrenia |
| 10-30 mg/day (oral equivalent) | 85-95%[3] | Steady State | Patients with Schizophrenia | ||
| Aripiprazole Lauroxil (Aristada®) | Aripiprazole | 441 mg, 882 mg (monthly) | Efficacy established, specific in-vivo occupancy data from dedicated PET studies is less prevalent in publicly available literature but is expected to be in the therapeutic range of aripiprazole. | N/A | Patients with Schizophrenia |
| Olanzapine (B1677200) Pamoate (Zyprexa Relprevv®) | Olanzapine | 300 mg / 4 weeks | ~50% (trough at steady state)[4] | Trough | Patients with Schizophrenia or Schizoaffective Disorder |
| 300 mg / 4 weeks | Reached ~60% or higher at the end of a 6-month study[4] | End of 6-month study | Patients with Schizophrenia or Schizoaffective Disorder | ||
| Paliperidone (B428) Palmitate (Invega Sustenna®/Trinza®) | Paliperidone | 6 mg/day (oral ER equivalent) | ~64%[5] | Steady State | Patients with Schizophrenia |
| 6-9 mg/day (oral ER equivalent) | 70-80%[5] | Steady State | Patients with Schizophrenia | ||
| 150 mg eq. (monthly) | Predicted to be >65% within one day of first injection[6] | Post-injection | Simulation based on patient data | ||
| Risperidone (B510) LAI (Risperdal Consta®) | Risperidone + 9-hydroxyrisperidone | 25 mg / 2 weeks | 71.0% (peak), 54.0% (trough)[7] | Post-injection (peak) and Pre-injection (trough) | Patients with Schizophrenia or Schizoaffective Disorder |
| 50 mg / 2 weeks | 74.4% (peak), 65.4% (trough)[7] | Post-injection (peak) and Pre-injection (trough) | Patients with Schizophrenia or Schizoaffective Disorder | ||
| 75 mg / 2 weeks | 81.5% (peak), 75.0% (trough)[7] | Post-injection (peak) and Pre-injection (trough) | Patients with Schizophrenia or Schizoaffective Disorder |
Experimental Protocols
The determination of dopamine D2 receptor occupancy in the studies cited predominantly utilized Positron Emission Tomography (PET) with the radioligand [11C]-raclopride. While specific parameters may vary between studies, a generalizable experimental workflow is described below.
Patient Population: The studies typically enroll patients with a diagnosis of schizophrenia or schizoaffective disorder who have been stabilized on the LAI antipsychotic being investigated for a specified period to ensure steady-state plasma concentrations of the drug.
Radioligand: [11C]-raclopride is a widely used PET radioligand that acts as a selective antagonist for D2/D3 dopamine receptors. Its relatively low affinity allows for the detection of competition from antipsychotic drugs.
PET Imaging Procedure:
-
Baseline Scan (Drug-free): In some study designs, a baseline PET scan is conducted before the initiation of antipsychotic treatment to determine the baseline D2 receptor density for each individual.
-
On-treatment Scans: After achieving steady-state drug concentrations with the LAI antipsychotic, one or more PET scans are performed. For LAIs, scans are often timed to capture both peak (soon after injection) and trough (just before the next scheduled injection) receptor occupancy levels.[7]
-
Radiotracer Injection: A bolus of [11C]-raclopride is injected intravenously at the start of the PET scan.
-
Dynamic Imaging: The scanner acquires data dynamically over a period of approximately 60-90 minutes, tracking the distribution and binding of the radioligand in the brain.
-
Image Analysis: The PET data is used to generate time-activity curves for specific brain regions of interest, such as the striatum (caudate and putamen), which has a high density of D2 receptors.
-
Quantification of Receptor Occupancy: The binding potential (BP_ND) of [11C]-raclopride is calculated for both the baseline and on-treatment conditions. The percentage of receptor occupancy is then determined using the following formula:
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
Blood Sampling: Venous blood samples are often collected throughout the PET scan to measure the plasma concentration of the parent drug and its active metabolites. This allows for the correlation of receptor occupancy levels with drug exposure.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a PET study designed to measure dopamine D2 receptor occupancy of an LAI antipsychotic.
Caption: General workflow of a PET study for D2 receptor occupancy.
Signaling Pathways and Drug Mechanism of Action
The therapeutic effects of antipsychotics are primarily mediated through their interaction with the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In individuals with schizophrenia, it is hypothesized that there is a hyperdopaminergic state in the mesolimbic pathway, leading to positive symptoms. Antipsychotics act as antagonists or partial agonists at the D2 receptor, thereby blocking the downstream signaling cascade initiated by dopamine. Aripiprazole is unique in that it acts as a partial agonist, meaning it can act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic environment.
The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor and the point of intervention for antipsychotic drugs.
Caption: Simplified D2 receptor signaling and antipsychotic action.
References
- 1. Efficacy and safety of this compound once-monthly versus aripiprazole once-monthly long-acting injectable formulations in patients with acute symptoms of schizophrenia: an indirect comparison of two double-blind placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-acting Injectable Aripiprazole (Abilify Maintena) Induced Rabbit Syndrome: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aripiprazole - Wikipedia [en.wikipedia.org]
- 4. D2 receptor occupancy of olanzapine pamoate depot using positron emission tomography: an open-label study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stork: Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study [storkapp.me]
- 6. Comparison of dopamine D2 receptor occupancy profiles between risperidone ISM versus oral risperidone and monthly paliperidone palmitate based on population pharmacokinetic modelling and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aripiprazole Lauroxil and Olanzapine Long-Acting Injectable in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two long-acting injectable (LAI) atypical antipsychotics, Aripiprazole (B633) Lauroxil and Olanzapine (B1677200) LAI, based on available preclinical data from animal models. Direct comparative studies of these specific LAI formulations in animals are limited; therefore, this guide synthesizes data from studies on the individual LAI formulations and comparative studies of their oral counterparts, with appropriate caveats.
Mechanism of Action
Both Aripiprazole Lauroxil and Olanzapine LAI exert their therapeutic effects through modulation of central nervous system neurotransmitter pathways, primarily targeting dopamine (B1211576) and serotonin (B10506) receptors.
This compound is a long-acting injectable prodrug of aripiprazole. Following intramuscular injection, it is gradually hydrolyzed into aripiprazole. Aripiprazole exhibits a unique mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity allows it to reduce dopaminergic neurotransmission in hyperactive pathways and enhance it in hypoactive pathways.
Olanzapine LAI is a long-acting injectable formulation of olanzapine. Olanzapine is an antagonist with high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors. Its antagonist activity at these receptors is believed to be responsible for its antipsychotic effects. It also has affinity for other receptors, including muscarinic, histaminergic, and adrenergic receptors, which may contribute to its side effect profile.
Signaling Pathway of Aripiprazole
Caption: Aripiprazole's mechanism of action.
Signaling Pathway of Olanzapine
Caption: Olanzapine's mechanism of action.
Pharmacokinetic Comparison
Table 1: Pharmacokinetic Parameters of this compound (from non-clinical and clinical studies)
| Parameter | Animal Model / Human | Value | Citation |
| Active Moiety | - | Aripiprazole | |
| Prodrug Conversion | - | Hydrolysis to aripiprazole | |
| Tmax (Aripiprazole) | Human | ~5-6 days to appear, peak at ~36 days | [1][2] |
| Half-life (Aripiprazole) | Human | 54-57 days (dose-dependent) | [3] |
| Dosing Interval | Human | 4, 6, or 8 weeks | [3] |
Table 2: Pharmacokinetic Parameters of Olanzapine LAI (from non-clinical and clinical studies)
| Parameter | Animal Model / Human | Value | Citation |
| Active Moiety | - | Olanzapine | [4] |
| Formulation | - | Pamoate salt | [5][6] |
| Tmax | Human | Peak concentrations within hours to days | |
| Half-life | Human | ~30 days (absorption rate-limited) | |
| Dosing Interval | Human | 2 to 4 weeks | [5][6] |
Pharmacodynamic Comparison: Receptor Occupancy
Receptor occupancy studies are crucial for understanding the therapeutic window and potential for side effects. While most data comes from human PET studies, some animal studies on the oral formulations provide valuable insights.
Table 3: Receptor Occupancy Comparison (primarily from human PET studies)
| Receptor | Aripiprazole | Olanzapine | Citation |
| Dopamine D2 | High occupancy (>80%) required for efficacy. | High occupancy at therapeutic doses. | [7] |
| Serotonin 5-HT2A | Moderate occupancy. | High occupancy, often exceeding D2 occupancy. | [7] |
A study in rats comparing oral aripiprazole, risperidone, and haloperidol (B65202) showed that aripiprazole required higher D2 receptor occupancy (>90%) for clinical activity compared to the others (~65-80%), yet it did not induce catalepsy, a predictor of extrapyramidal symptoms in animal models.[7] This dissociation between high D2 occupancy and low extrapyramidal symptom liability is a key feature of aripiprazole's partial agonism.[7]
Behavioral Pharmacology in Animal Models
Animal models of schizophrenia are used to predict the efficacy of antipsychotic drugs on positive, negative, and cognitive symptoms, as well as their potential to induce side effects.
Comparative Experimental Workflow in Animal Models
Caption: Workflow for comparing antipsychotics.
Table 4: Summary of Behavioral Effects in Animal Models (primarily from oral formulation studies)
| Behavioral Model | Aripiprazole (Oral) | Olanzapine (Oral) | Citation |
| Anxiety Models | |||
| Two-Compartment Exploratory Test (Rats) | Anxiolytic effect observed in both non-stressed and prenatally stressed rats. | Anxiolytic effect observed in non-stressed rats. | [8] |
| Cognitive Models | |||
| Morris Water Maze (Rats) | Improved spatial memory in both non-stressed and prenatally stressed rats. | Improved spatial memory in both non-stressed and prenatally stressed rats. | [9] |
| Side Effect Models | |||
| Weight Gain (Rats) | Subchronic treatment resulted in weight gain similar to olanzapine. | Chronic treatment induced weight gain characterized by hyperphagia and increased body fat. | [10] |
| Catalepsy (Rats) | Did not induce catalepsy even at high D2 receptor occupancy. | Induces catalepsy at doses producing >80% D2 receptor occupancy. | [7] |
| Prolactin Secretion (Rats) | Did not elevate prolactin levels. | Stimulated prolactin secretion. | [10] |
| Cardiovascular (Rats) | No significant impact on Heart Rate Variability (HRV). | No significant impact on Heart Rate Variability (HRV). | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments cited in this guide.
1. Two-Compartment Exploratory Test (Anxiety-Like Behavior)
-
Apparatus: A box divided into two compartments: a small, dark compartment and a large, brightly lit compartment, connected by an opening.
-
Procedure: Rats are individually placed in the small, dark compartment. The latency to enter the large, bright compartment and the time spent in each compartment are recorded over a set period (e.g., 5 minutes). Anxiolytic effects are indicated by a decrease in the latency to enter and an increase in the time spent in the bright compartment.
-
Drug Administration: Aripiprazole (e.g., 1.5 mg/kg) and Olanzapine (e.g., 0.5 mg/kg) are administered intraperitoneally or orally at a specified time before the test.[8]
2. Morris Water Maze (Spatial Memory)
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Drug Administration: Drugs are administered daily throughout the acquisition phase.[9]
3. Catalepsy Assessment
-
Procedure: The rat's forepaws are placed on a horizontal bar raised a specific height from the surface. The time it takes for the rat to remove both paws from the bar is measured. A longer descent latency is indicative of catalepsy.
-
Drug Administration: The test is performed at various time points after drug administration to assess the peak effect.[7]
4. Weight Gain and Food Intake
-
Procedure: Animals are housed individually to allow for accurate measurement of daily food and water intake. Body weight is recorded daily. At the end of the study, body composition (fat and lean mass) can be analyzed.
-
Drug Administration: Drugs are administered daily, often mixed with a palatable food source or via oral gavage, for a chronic period (e.g., 14-28 days).[10]
Conclusion
This comparative guide, based on the available preclinical animal data, highlights key differences and similarities between this compound and Olanzapine LAI.
-
Mechanism: Aripiprazole's partial D2 agonism distinguishes it from olanzapine's D2 antagonism, which may underlie its lower propensity for extrapyramidal side effects and hyperprolactinemia.
-
Pharmacokinetics: Both are effective long-acting formulations, but this compound generally allows for longer dosing intervals.
-
Behavioral Effects: In animal models, both oral aripiprazole and olanzapine show efficacy in models of positive and cognitive symptoms of schizophrenia. However, they exhibit different side effect profiles, particularly concerning catalepsy and prolactin elevation, where aripiprazole appears more favorable. Both have been associated with weight gain in animal models.
It is critical to reiterate that direct comparative studies of the long-acting injectable formulations of these two drugs in animal models are lacking. The data presented here, largely extrapolated from studies on the oral forms, should be interpreted with caution. Further preclinical research directly comparing this compound and Olanzapine LAI is warranted to provide a more definitive head-to-head comparison of their performance in animal models.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation between In Vivo Occupancy and Functional Antagonism of Dopamine D2 Receptors: Comparing Aripiprazole to Other Antipsychotics in Animal Models | Scilit [scilit.com]
- 6. [PDF] Dissociation between In Vivo Occupancy and Functional Antagonism of Dopamine D2 Receptors: Comparing Aripiprazole to Other Antipsychotics in Animal Models | Semantic Scholar [semanticscholar.org]
- 7. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Aripiprazole Lauroxil vs. First-Generation Depot Antipsychotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aripiprazole (B633) Lauroxil, a second-generation long-acting injectable (LAI) antipsychotic, with first-generation depot antipsychotics, primarily focusing on haloperidol (B65202) decanoate (B1226879) and fluphenazine (B1673473) decanoate. This document synthesizes available clinical data on efficacy, safety, and patient-reported outcomes, alongside detailed experimental protocols to inform research and drug development.
Executive Summary
Aripiprazole Lauroxil offers a distinct pharmacological profile compared to first-generation depot antipsychotics. Its mechanism as a dopamine (B1211576) D2 partial agonist and serotonin (B10506) 5-HT1A partial agonist and 5-HT2A antagonist is thought to contribute to a comparable efficacy in managing psychosis with a potentially more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia. While direct head-to-head randomized controlled trials (RCTs) comparing this compound specifically with first-generation depots are limited, evidence from studies comparing oral aripiprazole to haloperidol, as well as real-world retrospective studies of LAIs, suggests advantages for aripiprazole formulations in tolerability and patient outcomes.
Mechanism of Action
A fundamental differentiator between this compound and first-generation depot antipsychotics lies in their interaction with dopamine receptors.
-
This compound: Functions as a partial agonist at dopamine D2 receptors. This means it acts as a dopamine "stabilizer," reducing dopaminergic activity in areas of excess (mesolimbic pathway) and increasing it in areas of deficiency (mesocortical pathway). It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, which may contribute to its effects on negative symptoms and a lower risk of EPS.[1][2]
-
First-Generation Depot Antipsychotics (e.g., Haloperidol Decanoate, Fluphenazine Decanoate): These are potent dopamine D2 receptor antagonists. They block dopamine's effects in the brain, which is effective in treating positive symptoms of schizophrenia but can also lead to a higher incidence of movement disorders (EPS) and elevated prolactin levels due to the blockade of dopamine pathways in the nigrostriatal and tuberoinfundibular pathways, respectively.
Signaling Pathway Diagram
Data Presentation
The following tables summarize quantitative data from comparative studies. It is important to note the limitations of these comparisons, as direct head-to-head RCTs of this compound versus first-generation depots are scarce. The data presented for aripiprazole are often from studies of its oral formulation.
Table 1: Efficacy Outcomes
| Outcome Measure | This compound / Aripiprazole | Haloperidol Decanoate / Haloperidol | Fluphenazine Decanoate | Study Type / Comments |
| Relapse Rate | Data from direct comparative trials with first-generation depots are limited. | A retrospective study showed no significant difference in relapse rates between aripiprazole LAI, paliperidone (B428) LAI, and haloperidol decanoate over 1 year in a real-world setting.[3] | Studies comparing fluphenazine decanoate to placebo show a reduction in relapse, but direct comparisons with this compound are lacking.[4] | The effectiveness of LAIs in preventing relapse is generally supported over oral antipsychotics in naturalistic studies, which may be due to improved adherence.[5][6] |
| PANSS Total Score Reduction | Significant reductions from baseline observed in pivotal trials versus placebo.[7][8] A study of oral aripiprazole showed comparable or superior improvement to oral haloperidol.[9][10] | A network meta-analysis showed haloperidol to have a significant effect in reducing PANSS scores compared to placebo.[11] | Data from direct comparative trials with this compound are not available. | PANSS (Positive and Negative Syndrome Scale) is a standard measure of symptom severity in schizophrenia. |
| PANSS Negative Subscale Score | Oral aripiprazole showed significantly greater improvements compared to oral haloperidol.[9][10][12] | Oral haloperidol was less effective than oral aripiprazole in improving negative symptoms.[9][10][12] | Data from direct comparative trials with this compound are not available. | Negative symptoms (e.g., avolition, anhedonia) are often more challenging to treat. |
Table 2: Safety and Tolerability - Extrapyramidal Symptoms (EPS)
| Outcome Measure | This compound / Aripiprazole | Haloperidol Decanoate / Haloperidol | Fluphenazine Decanoate | Study Type / Comments |
| Incidence of Akathisia | Akathisia is a known side effect of aripiprazole.[13] | Generally higher incidence compared to second-generation antipsychotics. | Data from direct comparative trials with this compound are not available. | Akathisia is a common and distressing side effect characterized by a feeling of inner restlessness. |
| Incidence of Parkinsonism | A study comparing LAIs found no significant difference in total ESRS scores between partial agonists (aripiprazole), second-generation, and first-generation antipsychotics.[14][15] However, oral aripiprazole is associated with significantly lower scores on all EPS assessments compared to oral haloperidol.[9][10] | Higher incidence of parkinsonian symptoms (e.g., tremor, rigidity) compared to atypical antipsychotics.[9][10] | Data from direct comparative trials with this compound are not available. | EPS are often measured using scales like the Simpson-Angus Scale (SAS).[16] |
| Use of Anticholinergic Medication | Significantly lower requirement for anticholinergic medication with oral aripiprazole compared to oral haloperidol.[12] | Higher requirement for anticholinergic medication to manage EPS.[12] | Data from direct comparative trials with this compound are not available. | The need for anticholinergic medication is an indirect measure of the burden of EPS. |
Table 3: Patient-Reported Outcomes and Other Considerations
| Outcome Measure | This compound / Aripiprazole | Haloperidol Decanoate / Haloperidol | Fluphenazine Decanoate | Study Type / Comments |
| Quality of Life (SF-36) | Long-term treatment with this compound was associated with significant and sustained improvements in self-reported mental health-related quality of life (SF-36 MCS scores).[17][18][19] | A study of oral haloperidol versus oral aripiprazole in first-episode schizophrenia found better quality of life with aripiprazole.[5] | Data from direct comparative trials with this compound are not available. | SF-36 is a widely used patient-reported survey of health status. |
| Patient Preference | In a study of oral formulations, a higher percentage of patients and caregivers preferred aripiprazole over haloperidol.[12] | Lower preference rates compared to oral aripiprazole.[12] | Data from direct comparative trials with this compound are not available. | Patient preference can be a key factor in treatment adherence. |
| Discontinuation Rate | Time to discontinuation for any reason was significantly longer for oral aripiprazole compared to oral haloperidol.[9][10] A study of early-stage schizophrenia showed a higher completion rate for the aripiprazole group (48%) compared to the haloperidol group (28%).[20] | Higher discontinuation rates due to adverse events or lack of efficacy compared to oral aripiprazole.[9][10][20] | Data from direct comparative trials with this compound are not available. | Discontinuation rates can reflect overall efficacy and tolerability. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative protocols for clinical trials evaluating long-acting injectable antipsychotics.
Pivotal Trial of this compound (Acute Schizophrenia)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Participants: Adults (18-70 years) with a DSM-IV-TR diagnosis of schizophrenia, experiencing an acute exacerbation. Key inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) total score ≥ 80 and a Clinical Global Impression-Severity (CGI-S) score ≥ 4.
-
Intervention: Patients were randomized (1:1:1) to receive intramuscular injections of this compound 441 mg, 882 mg, or placebo on days 1, 29, and 57. All patients also received oral aripiprazole (15 mg/day) for the first 21 days to ensure therapeutic plasma concentrations.
-
Primary Outcome: Change from baseline in PANSS total score at day 85.
-
Secondary Outcome: Change from baseline in Clinical Global Impression-Improvement (CGI-I) score at day 85.
-
Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and extrapyramidal symptoms (using scales such as the Simpson-Angus Scale, Barnes Akathisia Rating Scale, and Abnormal Involuntary Movement Scale).
Comparative Trial of Oral Aripiprazole vs. Oral Haloperidol (Long-Term Maintenance)
-
Study Design: Two 52-week, randomized, double-blind, multicenter studies with identical protocols, prospectively designed for pooled analysis.[10][20]
-
Participants: Patients with a diagnosis of chronic schizophrenia in acute relapse who had previously responded to antipsychotic medication.
-
Intervention: Patients were randomized to receive either oral aripiprazole (30 mg/day) or oral haloperidol (10 mg/day).
-
Primary Outcome: Time to discontinuation for any reason.
-
Secondary Outcomes: Time to discontinuation due to adverse events or lack of efficacy, changes in PANSS scores, and assessments of extrapyramidal symptoms.
-
Safety Assessments: Comprehensive monitoring of adverse events, with a focus on EPS.
Experimental Workflow Diagram
Conclusion
This compound presents a valuable therapeutic option in the management of schizophrenia, particularly for patients in whom tolerability, negative symptoms, and quality of life are significant considerations. While direct comparative efficacy against first-generation depot antipsychotics in terms of relapse prevention requires further investigation through head-to-head RCTs, the available evidence from indirect comparisons and studies of the oral formulation suggests a superior safety and tolerability profile for aripiprazole, especially concerning EPS. This may translate to improved treatment adherence and better long-term outcomes for patients. Future pragmatic clinical trials are needed to provide more definitive real-world evidence to guide clinical decision-making.[21]
References
- 1. Long-Acting Injectable Second-Generation Antipsychotics vs Placebo and Their Oral Formulations in Acute Schizophrenia: A Systematic Review and Meta-Analysis of Randomized-Controlled-Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneuropsychiatry.org [jneuropsychiatry.org]
- 3. Effectiveness of 1-year treatment with long-acting formulation of aripiprazole, haloperidol, or paliperidone in patients with schizophrenia: retrospective study in a real-world clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Clinical Outcomes in Patients with Schizophrenia Treated with Long-Acting Injectable vs. Oral Antipsychotics: A Naturalistic Study [mdpi.com]
- 6. "Long-Acting Antipsychotic Injectables vs. Oral Antipsychotics: Compari" by Latoria Boyland BSN, RN, Kara Darretta BSN, RN et al. [dc.uthsc.edu]
- 7. A randomized, double-blind, placebo-controlled trial of this compound in acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Efficacy and safety of aripiprazole vs. haloperidol for long-term maintenance treatment following acute relapse of schizophrenia. | Semantic Scholar [semanticscholar.org]
- 10. Efficacy and safety of aripiprazole vs. haloperidol for long-term maintenance treatment following acute relapse of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.org.mx [scielo.org.mx]
- 12. Aripiprazole for patients with schizophrenia and schizoaffective disorder: an open-label, randomized, study versus haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aripiprazole and Acute Extrapyramidal Symptoms in Children and Adolescents: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Extrapyramidal Symptoms Among Outpatients With Schizophrenia on Long-Acting Injectable Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Translation and application of the Simpson and Angus Scale of Extrapyramidal Symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term effect of this compound on health-related quality of life in patients with schizophrenia | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
- 19. Long-term effect of this compound on health-related quality of life in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ARIPIPRAZOLE VERSUS HALOPERIDOL TREATMENT IN EARLY-STAGE SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-acting injectable versus daily oral antipsychotic treatment trials in schizophrenia: pragmatic versus explanatory study designs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for Aripiprazole Lauroxil Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of aripiprazole (B633) lauroxil and its active moiety, aripiprazole, in biological matrices. This information is critical for designing and executing bioequivalence studies essential for the development of generic formulations. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in the selection and implementation of the most suitable analytical methodology.
Comparison of Analytical Methods
The primary analytical techniques for the bioanalysis of aripiprazole and its prodrug, aripiprazole lauroxil, are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). UPLC-MS/MS is often considered the gold-standard due to its high sensitivity and selectivity.[1]
Quantitative Performance Data
The following tables summarize the performance characteristics of various validated methods.
Table 1: Comparison of HPLC and UPLC Methods for Aripiprazole
| Parameter | HPLC Method | UPLC Method | Reference |
| Column | Reversed-phase C8 (250x4.0 mm, 5 µm) | C8 (50x2.1mm, 1.7 µm) | [2] |
| Mobile Phase | Acetonitrile (B52724): 20 mM Ammonium (B1175870) Acetate (90:10, v/v) | Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v) | [2] |
| Flow Rate | 1.0 mL/min | 0.250 mL/min | [2] |
| Detection | UV at 240 nm | UV at 240 nm | [2] |
| Run Time | 10.0 min | 3.0 min | [2] |
| Linearity Range | 40-160 µg/mL | 40-160 µg/mL | [2] |
| Recovery | 99-101% | 99-100% | [2] |
Table 2: Performance of LC-MS/MS and UPLC-MS/MS Methods for Aripiprazole and its Metabolites
| Parameter | LC-MS/MS Method | UPLC-MS/MS Method 1 | UPLC-MS/MS Method 2 | Reference |
| Analytes | This compound (AL), N-hydroxymethyl aripiprazole (NHA), Aripiprazole (ARP), Dehydroaripiprazole (DHA) | Aripiprazole, Dehydroaripiprazole | Aripiprazole | [3][4][5] |
| Linearity Range | AL: 0.5-50 ng/mL, NHA: 1.0-50 ng/mL, ARP: 0.5-50 ng/mL, DHA: 0.05-5.0 ng/mL | 25-1000 ng/mL | 0.05-80 ng/mL | [1][4][5] |
| LLOQ | AL: 0.5 ng/mL, NHA: 1.0 ng/mL, ARP: 0.5 ng/mL, DHA: 0.05 ng/mL | 25 ng/mL | 0.05 ng/mL | [1][4][5] |
| Intra-day Precision (%CV) | Within assay variability criteria | Not specified | 1.20-3.72% | [4][5] |
| Inter-day Precision (%CV) | Within assay variability criteria | Not specified | 1.20-3.72% | [4][5] |
| Accuracy | Within assay variability criteria | Not specified | 97.4-101.9% | [4][5] |
| Recovery | Stable and reproducible | Not specified | >96% | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are protocols for common sample preparation techniques and chromatographic analysis.
Sample Preparation Protocols
1. Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for sample clean-up and concentration.
-
Materials: Phenomenex Strata-X (30 mg, 1 cc) cartridges, human plasma, aripiprazole-d8 (B1662822) (internal standard).[5]
-
Procedure:
-
Condition the SPE cartridge.
-
Load 100 µL of human plasma, previously spiked with aripiprazole-d8.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in mobile phase for injection.[5]
-
2. Protein Precipitation (PPT)
Protein precipitation is a simpler and faster method for sample preparation.[3]
-
Materials: Acetonitrile, human plasma, internal standard solution.
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
Chromatographic and Mass Spectrometric Conditions
UPLC-MS/MS Method for Aripiprazole
-
Chromatographic System: Acquity UPLC BEH C18 column (50mm×2.1mm, 1.7µm).[5]
-
Mobile Phase: Methanol: 10mM ammonium formate (B1220265) (85:15, v/v) with isocratic elution.[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI).[6]
-
Detection: Multiple Reaction Monitoring (MRM).
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the validation of a bioanalytical method for this compound bioequivalence studies.
Bioanalytical method validation workflow for this compound.
Signaling Pathways and Logical Relationships
The conversion of this compound to the active moiety, aripiprazole, is a critical pathway to consider in bioanalytical studies.
Metabolic conversion of this compound to Aripiprazole.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the determination of the prodrug this compound and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Aripiprazole Lauroxil: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Aripiprazole (B633) Lauroxil in a research environment, ensuring the safety of personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper management of potent pharmaceutical compounds like Aripiprazole Lauroxil is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, from initial handling to final waste stream management.
Immediate Safety and Handling Precautions
This compound is a long-acting injectable antipsychotic and should be handled as a potent pharmaceutical compound. Adherence to strict safety protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE): A dedicated lab coat, safety goggles, and double nitrile gloves are essential when handling this compound. For procedures with a risk of aerosolization, a powered air-purifying respirator (PAPR) should be used.
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood or a containment ventilated enclosure to prevent the release of airborne particles.
Spill Management: In the event of a spill, the area should be immediately secured. The spill should be absorbed with an inert material and the contaminated area decontaminated as described in the protocols below. All materials used for spill cleanup must be disposed of as hazardous pharmaceutical waste.
Step-by-Step Disposal Procedure
The disposal of this compound involves a multi-step process to ensure its deactivation and safe removal from the laboratory environment. This procedure is based on the known chemical properties of aripiprazole and its prodrug form.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the disposal process.
Protocol 1: Chemical Inactivation via Oxidative Degradation
Studies have shown that aripiprazole is susceptible to oxidative degradation.[1][2] This protocol utilizes hydrogen peroxide to break down the aripiprazole molecule.
Materials:
-
This compound waste
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Suitable reaction vessel (e.g., glass beaker or flask)
-
Stir plate and stir bar
-
pH indicator strips or pH meter
-
Sodium bisulfite solution (for neutralization)
Procedure:
-
In a designated chemical fume hood, place the this compound waste into the reaction vessel.
-
Add a sufficient volume of 3% hydrogen peroxide solution to the waste. A general guideline is to use a 10:1 volume ratio of H₂O₂ to the estimated volume of the waste.
-
Stir the mixture at ambient temperature. While specific reaction times for complete degradation are not fully established in publicly available literature, a minimum of 24 hours is recommended to ensure significant degradation.
-
After the reaction period, check the pH of the solution.
-
If necessary, neutralize any remaining hydrogen peroxide by slowly adding sodium bisulfite solution until the effervescence ceases and a peroxide test strip indicates its absence.
-
The resulting solution should be collected as hazardous pharmaceutical waste.
Protocol 2: Surface Decontamination
Effective decontamination of surfaces is crucial to prevent cross-contamination and accidental exposure.
Materials:
-
Cleaning solution (e.g., 10% sodium dodecyl sulfate (B86663) solution, or a commercially available laboratory detergent)
-
Deactivating solution (e.g., 2% sodium hypochlorite (B82951) solution) - Use with caution on sensitive surfaces as it can be corrosive.
-
Wipes (low-lint)
-
Waste bags for hazardous materials
Procedure:
-
Cleaning: Liberally apply the cleaning solution to the contaminated surface. Using a low-lint wipe, clean the surface in a unidirectional manner (e.g., top to bottom, left to right), using a new wipe for each pass.
-
Deactivation (Optional, for robust surfaces): Apply the 2% sodium hypochlorite solution to the surface and allow a contact time of at least 10 minutes.
-
Rinsing: Thoroughly rinse the surface with purified water to remove any residual cleaning or deactivating agents.
-
Drying: Dry the surface with clean, low-lint wipes.
-
All used wipes and cleaning materials must be disposed of as hazardous pharmaceutical waste.
Data on Decontamination Efficacy
Quantitative data on the removal of aripiprazole from laboratory surfaces is limited. However, a study on the recovery of aripiprazole from stainless steel surfaces provides valuable insight into the effectiveness of a common laboratory solvent.
| Decontaminating Agent | Surface Type | Recovery Rate (%) | Reference |
| Acetonitrile (Swab Wipe) | Stainless Steel | >90% | [3] |
This data suggests that a thorough wipe-down with a suitable solvent is effective in removing a significant portion of aripiprazole residue. For a more robust decontamination, the use of cleaning agents followed by a deactivating agent is recommended. Studies on other potent pharmaceutical compounds have shown that solutions containing surfactants like sodium dodecyl sulfate can achieve high decontamination efficiency.[4]
Signaling Pathways and Logical Relationships
The disposal procedure for this compound is a linear process that follows a logical progression from handling to final disposal. The following diagram illustrates the key decision points and actions.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding the highest standards of laboratory practice.
References
Essential Safety and Logistical Information for Handling Aripiprazole Lauroxil
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Aripiprazole Lauroxil in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe working environment.
Hazard Identification and Classification
This compound is a long-acting injectable atypical antipsychotic. While primarily used in clinical settings, its handling in a research environment requires stringent safety protocols due to its pharmacological activity and potential hazards. The compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[3]
-
Specific Target Organ Toxicity — Repeated Exposure (Category 1): Causes damage to the cardiovascular and central nervous systems through prolonged or repeated exposure.[3]
No official Occupational Exposure Limits (OELs) have been established by major regulatory bodies such as OSHA or ACGIH.[1][2][4][5] One private company, Affygility Solutions, has developed an OEL and an Acceptable Daily Exposure (ADE) value, though these are proprietary.[6] In the absence of publicly available OELs, a conservative, risk-based approach to handling is essential.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃₆H₅₁Cl₂N₃O₄ |
| Molecular Weight | 660.71 g/mol [1] |
| CAS Number | 1259305-29-7[1] |
| Appearance | Solid[1] |
| Melting/Freezing Point | 83-84°C |
| Water Solubility | Low |
| Stability | Stable under recommended storage conditions.[1] |
Table 2: Hazard Classifications and Statements
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
| Reproductive Toxicity (Category 2) | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. |
| Specific Target Organ Toxicity (repeated exposure) (Category 1) | H372: Causes damage to the cardiovascular and central nervous systems through prolonged or repeated exposure. |
| Aquatic toxicity (chronic) (Category 4) | H413: May cause long-lasting harmful effects to aquatic life. |
Experimental and Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved respirator | Recommended for all procedures involving solid material or potential for aerosol generation. A fit-tested N95 or higher is the minimum requirement. |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately upon contamination.[2] |
| Body Protection | Disposable Gown or Coveralls | A dedicated disposable gown or coveralls should be worn. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal are required. A face shield can be worn over goggles for additional protection.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a designated area for handling this compound is clearly marked.
-
Work should be conducted in a chemical fume hood or other ventilated enclosure.
-
An accessible safety shower and eyewash station are mandatory.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily available.
-
-
Weighing and Aliquoting (for solid compound):
-
Perform all weighing and transfer operations within a ventilated enclosure to minimize dust formation.
-
Use anti-static weighing dishes and tools.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the compound slowly to prevent splashing.
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling:
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Operational and Disposal Plans
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: Prevent the spill from spreading using absorbent materials from a chemical spill kit.
-
Clean-up:
-
For solids, carefully sweep or vacuum (with HEPA filter) the material into a labeled waste container. Avoid generating dust.
-
For liquids, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled waste container.[1]
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and cleaning agent.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Unused compound, contaminated PPE (gloves, gowns, shoe covers), and labware (weigh boats, tubes) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[3]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
Workflow and Safety Diagram
Caption: Safe handling workflow for this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. vionausa.com [vionausa.com]
- 6. This compound - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
